Technical Documentation Center

2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one
  • CAS: 16081-87-1

Core Science & Biosynthesis

Foundational

Discovery and Synthesis of 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one Derivatives: A Guide for Medicinal Chemists

An In-Depth Technical Guide Abstract The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic system due to its wide spectrum of biological activities....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged heterocyclic system due to its wide spectrum of biological activities. These compounds have demonstrated significant potential in therapeutic areas such as oncology and infectious diseases.[1][2] This guide provides a comprehensive technical overview of a specific, highly promising subclass: the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives. We will explore efficient synthetic methodologies, delve into their diverse pharmacological applications, and analyze critical structure-activity relationships (SAR) that drive their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to accelerate research and development in this area.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

The fusion of pyrimidine and pyridine rings creates the pyridopyrimidine scaffold, a heterocyclic system that is structurally analogous to purines. This similarity allows it to interact with a multitude of biological targets, often by mimicking endogenous ligands. The therapeutic relevance of this scaffold is exemplified by approved drugs like Palbociclib (Ibrance®), a cyclin-dependent kinase (CDK) inhibitor used in the treatment of breast cancer.[3][4]

Derivatives of the pyrido[2,3-d]pyrimidine core have been reported to possess a remarkable array of biological activities, including:

  • Kinase Inhibition: A primary area of focus, with compounds targeting tyrosine kinases (FGFr, PDGFr, c-Src), checkpoint kinases (Wee1), and others like PIM-1 and eEF-2K.[5][6][7][8][9]

  • Anticancer and Cytotoxic Effects: Many derivatives exhibit potent activity against various cancer cell lines, often through the induction of apoptosis.[2][5]

  • Anti-inflammatory Properties: Inhibition of enzymes like cyclooxygenase-2 (COX-2) has been demonstrated.[10]

  • Antimicrobial Activity: The scaffold has shown promise in developing new agents against bacterial and fungal pathogens.[11]

The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one moiety, in particular, has emerged as a key pharmacophore. The phenyl group at the C-2 position provides a critical vector for synthetic modification, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize target engagement and pharmacokinetic profiles. This guide will illuminate the pathways to synthesize these valuable compounds and the chemical logic that underpins their biological function.

Synthetic Methodologies: Constructing the Core Scaffold

The construction of the pyrido[2,3-d]pyrimidine ring system is typically achieved by building the pyridine ring onto a pre-existing, appropriately substituted pyrimidine precursor.[12][13] One of the most efficient and versatile approaches is the one-pot, three-component reaction, which offers high atom economy and procedural simplicity.

One-Pot Three-Component Synthesis

This method involves the reaction of an aminopyrimidine, an aromatic aldehyde, and a source of active methylene, such as malononitrile. The reaction proceeds through a domino Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to yield the final pyridopyrimidine product.[14] The use of microwave irradiation or catalysts like diammonium hydrogen phosphate (DAHP) in aqueous media can significantly enhance reaction rates and yields, aligning with the principles of green chemistry.[14]

Below is a diagram illustrating the general workflow for this highly efficient synthetic strategy.

G cluster_reactants Starting Materials cluster_process Reaction Conditions A 6-Aminouracil Derivative P One-Pot Reaction (e.g., Microwave Irradiation or DAHP in H2O) A->P B Benzaldehyde Derivative (Aromatic Aldehyde) B->P C Malononitrile (Active Methylene) C->P D 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one Derivative P->D Domino Knoevenagel-Michael Addition-Cyclization

Caption: General workflow for one-pot synthesis.

Detailed Experimental Protocol: Synthesis of 5-Amino-7-(4-chlorophenyl)-2-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-4-one

This protocol is adapted from established three-component reaction methodologies.[14] The rationale for choosing an aqueous medium and a catalyst like DAHP is to provide an environmentally benign and cost-effective procedure that often simplifies product work-up.

Materials:

  • 6-Amino-1,3-dimethyluracil

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Diammonium hydrogen phosphate (DAHP)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 6-amino-1,3-dimethyluracil (10 mmol), 4-chlorobenzaldehyde (10 mmol), malononitrile (12 mmol), and DAHP (1 mmol, 10 mol%).

  • Solvent Addition: Add 30 mL of deionized water to the flask. The use of water as a solvent is not only environmentally friendly but also leverages the hydrophobic effect to promote the assembly of reactants.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., with a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the resulting solid in a vacuum oven. The final product can be further purified by recrystallization from a suitable solvent like ethanol if necessary. Characterize the compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Biological Activities and Therapeutic Applications

The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a versatile template for designing inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.

Kinase Inhibition

Screening of compound libraries has identified this scaffold as a potent, ATP-competitive inhibitor of multiple tyrosine kinases.[6][15] For instance, derivatives have shown significant inhibitory activity against:

  • Fibroblast Growth Factor Receptor (FGFr)

  • Platelet-Derived Growth Factor Receptor (PDGFr)

  • Epidermal Growth Factor Receptor (EGFr)

  • Proto-oncogene tyrosine-protein kinase (c-Src)

The mechanism involves the heterocyclic core acting as a hinge-binder within the ATP-binding pocket of the kinase, while the 2-phenyl group and other substituents explore adjacent hydrophobic pockets, conferring both potency and selectivity.

G cluster_pathway Cellular Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFr) GF->RTK Activates Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor 2-Phenylpyrido[2,3-d] pyrimidin-4(3H)-one Inhibitor->RTK Inhibits ATP Binding

Caption: Mechanism of action as a tyrosine kinase inhibitor.

Other Therapeutic Applications

Beyond kinase inhibition, these compounds have shown promise as anti-inflammatory agents by inhibiting COX-2, with some derivatives demonstrating potency comparable to indomethacin but with potentially greater gastric safety.[10] Additionally, various analogs have been synthesized and evaluated for their antimicrobial and platelet aggregation inhibitory activities.[13][16]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one core has yielded crucial insights into the structural requirements for potent and selective biological activity.

The initial lead compound, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, was identified as a broadly active tyrosine kinase inhibitor.[6][15] Subsequent SAR studies focused on modifying different positions of the scaffold to enhance potency and selectivity.

Key SAR Insights:

  • C6-Phenyl Substitution: The substituents on the phenyl ring at the C-6 position are critical for selectivity. For example, replacing the 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group transformed a broad-spectrum inhibitor into a highly selective inhibitor of FGFr, with an IC₅₀ of 0.060 µM against FGFr while being largely inactive against PDGFr, EGFr, and c-Src (IC₅₀ > 50 µM).[6][15]

  • C2-Amino Side Chain: Introduction of solubilizing groups at the 2-position, such as a [4-(diethylamino)butyl]amino side chain, can significantly enhance both potency and bioavailability.[6][15]

  • N8-Alkylation: The activity of some derivatives was found to be four-fold better when an ethyl group was present at the N8 position compared to a methyl group, highlighting the sensitivity of the scaffold to small alkyl modifications.[4]

The following table summarizes key SAR data for this class of compounds as tyrosine kinase inhibitors.

Compound IDC2-SubstituentC6-SubstituentN8-SubstituentTarget KinaseIC₅₀ (µM)Reference
4b -NH₂ (as urea)2,6-DichlorophenylH (as urea)PDGFr1.11[6][15]
FGFr0.13[6][15]
EGFr0.45[6][15]
c-Src0.22[6][15]
4e -NH₂ (as urea)3,5-DimethoxyphenylH (as urea)FGFr0.060[6][15]
PDGFr, EGFr, c-Src>50[6][15]
6c -NH(CH₂)₄N(Et)₂2,6-DichlorophenylH (as urea)PDGFr<0.3 (cell)[6][15]
Generic 2-AnilinoPhenylHWee1Variable[7]
Generic 2-AnilinoPhenylHc-Src10-100x > Wee1[7]

Conclusion and Future Directions

The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a highly validated and synthetically accessible platform for the development of novel therapeutics. Its proven success as a kinase inhibitor core, coupled with its demonstrated potential in anti-inflammatory and antimicrobial applications, ensures its continued relevance in drug discovery.

Future research should focus on several key areas:

  • Expansion of Chemical Diversity: Utilizing modern synthetic methods, such as cross-coupling reactions, to explore novel substitutions at previously under-explored positions of the core.[17]

  • Optimization of ADME Properties: Fine-tuning lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their potential as clinical candidates.

  • Exploration of New Biological Targets: Screening optimized libraries against a broader range of biological targets to uncover novel therapeutic applications for this versatile scaffold.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to design and synthesize the next generation of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives with enhanced potency, selectivity, and therapeutic potential.

References

  • Wei, X., Fan, D., Dong, H., Li, M., Lv, Q., Zheng, P., & Wang, L. (2025). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Current Pharmaceutical Design, 31(19), 1521-1536.
  • Wei, X., Fan, D., Dong, H., et al. (2025). Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. Current Pharmaceutical Design.
  • Abdel-Aziem, A., El-Gendy, M. S., & Abdelhamid, A. O. (2012).
  • Unknown Authors. (n.d.).
  • Various Authors. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • Hamby, J. M., et al. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
  • Hamby, J. M., et al. (n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Various Authors. (n.d.).
  • Unknown Authors. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry.
  • Various Authors. (2022).
  • Palmer, B. D., et al. (n.d.). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. ChEMBL - EMBL-EBI.
  • Various Authors. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI.
  • Various Authors. (2014).
  • Various Authors. (n.d.). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry.
  • Various Authors. (n.d.). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines.
  • Various Authors. (1995). Pyrido[2,3-d]pyrimidin-4(3H)
  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.

Sources

Exploratory

Unveiling the Mechanism of Action of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one in Oncology: A Technical Guide

Executive Summary The pursuit of multi-targeted kinase inhibitors has led to the identification of the pyrido[2,3-d]pyrimidine scaffold as a highly privileged pharmacophore in rational drug design. Specifically, 2-phenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of multi-targeted kinase inhibitors has led to the identification of the pyrido[2,3-d]pyrimidine scaffold as a highly privileged pharmacophore in rational drug design. Specifically, 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one and its functionalized derivatives have demonstrated profound antineoplastic activity across a diverse panel of human cancer cell lines, including lung (A549), breast (MCF-7), prostate (PC-3), and colon (HT-29) carcinomas[1].

This technical whitepaper synthesizes current structural pharmacology, elucidates the core mechanisms of action (MOA)—spanning Epidermal Growth Factor Receptor (EGFR) inhibition, Cyclin-Dependent Kinase 4/6 (CDK4/6) blockade, and Phosphodiesterase 3 (PDE3) modulation—and provides self-validating experimental workflows to ensure high-fidelity preclinical data generation.

Structural Pharmacology & Target Engagement

The efficacy of the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold is fundamentally rooted in its structural homology to purines (adenine and guanine)[2]. This biomimetic architecture allows the core pyrimidine ring to competitively occupy the highly conserved ATP-binding pockets of various kinases[1].

The addition of the 2-phenyl substitution is a critical design choice. The phenyl ring projects into the hydrophobic sub-pocket adjacent to the ATP-binding cleft, significantly enhancing binding affinity and residence time via π−π stacking and Van der Waals interactions with hydrophobic gatekeeper residues.

Multi-Kinase Inhibition: EGFR and CDK4/6

The primary mechanism driving the cytotoxicity of these derivatives is the dual inhibition of critical survival and proliferation kinases:

  • EGFR & PI3K/AKT/mTOR Axis: Derivatives of this scaffold act as potent inhibitors of both wild-type and mutant forms of EGFR[1]. By blocking EGFR autophosphorylation, the compound halts downstream signal transduction through the PI3K/AKT/mTOR pathway, effectively starving the cancer cell of survival signals[2].

  • CDK4/6 & Cell Cycle Arrest: Nagy M. Khalifa et al. demonstrated that pyrido[2,3-d]pyrimidin-4-ones directly inhibit CDK4/6[3]. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, trapping the cell in the G1 phase and preventing transition to the S phase, thereby halting uncontrolled proliferation[3].

Phosphodiesterase 3 (PDE3) Modulation

Beyond kinase inhibition, recent breakthroughs have identified pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent dual inhibitors of Phosphodiesterase 3 (PDE3), modulating both cyclic AMP (cAMP) and cyclic GMP (cGMP) hydrolysis[4]. In HT-29 colon cancer cell lines, the accumulation of intracellular cAMP/cGMP triggers downstream pro-apoptotic signaling, adding a secondary, synergistic layer to the compound's anticancer profile[4].

Apoptosis Induction

The culmination of EGFR/CDK4/6 blockade and PDE3 inhibition is the induction of intrinsic apoptosis. Phenotypic assays in PC-3 and MCF-7 cell lines confirm that exposure to these compounds leads to the severe downregulation of the anti-apoptotic protein Bcl-2 and the subsequent cleavage and activation of Caspase-3[3].

Systems-Level Pathway Visualization

To conceptualize the pleiotropic effects of the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold, the following network diagram maps its multi-target engagement.

MOA Compound 2-phenylpyrido[2,3-d] pyrimidin-4(3H)-one EGFR EGFR Compound->EGFR Inhibits CDK46 CDK4/6 Compound->CDK46 Inhibits PDE3 PDE3 Compound->PDE3 Inhibits PI3K PI3K / AKT Pathway EGFR->PI3K Blocks signaling CellCycle Cell Cycle Arrest (G1 Phase) CDK46->CellCycle Induces cAMP cAMP / cGMP Accumulation PDE3->cAMP Modulates Apoptosis Apoptosis (Caspase-3 ↑, Bcl-2 ↓) PI3K->Apoptosis Triggers CellCycle->Apoptosis cAMP->Apoptosis Enhances

Multi-targeted MOA of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one driving cancer cell apoptosis.

Quantitative Efficacy Profile

The following table synthesizes representative sub-micromolar efficacy data for optimized 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives across standard cell lines[3][4].

Target / Cell LineCancer TypePrimary MechanismRepresentative IC₅₀ (nM)
EGFR (Wild-Type) Cell-Free AssayATP-competitive inhibition45.2 - 85.0
CDK6 Cell-Free AssayKinase Domain blockade115.3 - 726.2
A549 Non-Small Cell LungEGFR/PI3K Inhibition320.5
MCF-7 Breast AdenocarcinomaCDK4/6 & Apoptosis410.8
PC-3 Prostate CarcinomaCaspase-3 Activation285.4
HT-29 Colorectal AdenocarcinomaPDE3 (cAMP/cGMP) Modulation3000.0 (3 µM)

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust preclinical data requires self-validating experimental designs. You must prove causality—that the observed cell death is driven by the specific target engagement, not off-target chemical toxicity.

Experimental Workflow

Workflow Step1 Compound QC (HRMS, NMR) Step2 Cell-Free Assays (EGFR, CDK4/6) Step1->Step2 Step3 Cell Viability (MTT Assay) Step2->Step3 Step4 MOA Validation (Flow Cytometry) Step3->Step4 Step5 Data Synthesis Step4->Step5

Sequential, self-validating workflow for preclinical evaluation of pyrido-pyrimidine derivatives.

Protocol 1: Cell-Free Kinase Inhibition Assay (Causality Establishment)

To establish that the compound directly engages the target before moving to complex cellular models, perform a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one derivative in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine 5 µL of the kinase (e.g., recombinant EGFR or CDK4/Cyclin D1), 5 µL of the compound dilution, and incubate for 15 minutes at room temperature. Causality Check: Include Erlotinib (for EGFR) or Palbociclib (for CDK4/6) as positive control reference inhibitors to validate assay sensitivity.

  • Initiation: Add 10 µL of an ATP/substrate mix (e.g., ULight-labeled generic peptide) to initiate the reaction. The ATP concentration must be set at the established Km​ for the specific kinase to accurately measure competitive inhibition.

  • Detection: After a 60-minute incubation, add 10 µL of the Europium-labeled anti-phospho antibody. Read the TR-FRET signal (Ex: 320 nm, Em: 665/615 nm).

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic fit. A direct correlation between this cell-free IC50​ and subsequent cellular IC50​ proves target-driven efficacy.

Protocol 2: Flow Cytometric Apoptosis & Cell Cycle Analysis

Once viability (MTT) assays confirm cytotoxicity, flow cytometry is required to prove the mechanism of cell death (apoptosis vs. necrosis) and cell cycle arrest[3].

  • Cell Treatment: Seed MCF-7 or PC-3 cells at 2×105 cells/well in a 6-well plate. Treat with the compound at 0.5× , , and the established MTT IC50​ for 48 hours.

  • Harvesting: Collect both adherent and floating cells (critical, as apoptotic cells detach). Wash twice with cold PBS.

  • Annexin V/PI Staining (Apoptosis): Resuspend a fraction of the cells in 100μL binding buffer. Add 5μL FITC-Annexin V and 5μL Propidium Iodide (PI). Incubate for 15 minutes in the dark.

    • Logic: Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI stains DNA in cells with compromised membranes (late apoptosis/necrosis).

  • PI/RNase Staining (Cell Cycle): Fix the remaining fraction of cells in cold 70% ethanol overnight. Wash and resuspend in PBS containing 50μg/mL PI and 100μg/mL RNase A. Incubate for 30 minutes.

    • Logic: RNase ensures PI only binds to DNA. The fluorescence intensity directly correlates to DNA content, allowing quantification of G1 (2n), S (between 2n and 4n), and G2/M (4n) phases.

  • Acquisition: Analyze via flow cytometry. You should observe a dose-dependent increase in the Annexin V+/PI- quadrant (early apoptosis) and a distinct accumulation of cells in the G0/G1 phase, validating the CDK4/6 blockade hypothesis[3].

Conclusion

The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a highly versatile and potent class of antineoplastic agents. By acting as multi-targeted kinase inhibitors (EGFR, CDK4/6) and PDE3 modulators, these compounds effectively dismantle the redundant survival pathways utilized by aggressive carcinomas. For drug development professionals, utilizing the self-validating protocols outlined above ensures that the transition from hit-to-lead optimization is grounded in verifiable, target-specific mechanistic data.

References

  • Benchchem.2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one | 16081-87-1.
  • ResearchGate.Modulating the Cyclic Guanosine Monophosphate Substrate Selectivity of the Phosphodiesterase 3 Inhibitors by Pyridine, Pyrido[2,3-d]pyrimidine Derivatives and Their Effects upon the Growth of HT-29 Cancer Cell Line.
  • Amazon AWS / Review Article.Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold.
  • Benchchem.2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one | Established Synthetic Routes and Target Profiles.

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to purines, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a structural resemblance to purines, the fundamental components of DNA and RNA. This structural similarity has made it a focal point in the design of various therapeutic agents.[1] The introduction of a phenyl group at the 2-position, yielding 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS No: 16081-87-1), creates a molecule with significant potential for diverse biological activities.[1] Derivatives of this core structure have been investigated for their anticancer and antimicrobial properties, often targeting enzymes like dihydrofolate reductase (DHFR) which are crucial for cell proliferation.[1]

Understanding the physicochemical properties of a drug candidate is fundamental to the drug discovery and development process. These properties, including solubility, melting point, lipophilicity, and ionization constant (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This technical guide provides a comprehensive overview of the key physicochemical properties of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one, offering detailed experimental protocols for their determination and presenting available data to aid in its evaluation as a potential therapeutic agent.

Synthesis of 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one

The synthesis of the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one core can be achieved through several established routes, often involving the construction of the pyrimidine ring onto a functionalized pyridine precursor.[1] A common and effective method involves the cyclization of a 2-amino-3-cyanopyridine derivative.[1]

Representative Synthetic Protocol:

This protocol describes a general method for the synthesis of the title compound, adapted from established procedures for similar structures.[1]

Step 1: Acylation of 2-Amino-3-cyanopyridine

  • To a solution of 2-amino-3-cyanopyridine in a suitable solvent such as pyridine, add benzoyl chloride dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the acylated product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Intramolecular Cyclization

  • Suspend the acylated intermediate in a suitable high-boiling point solvent, such as diphenyl ether.

  • Heat the mixture to reflux for a specified period, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by filtration, wash with a non-polar solvent like hexane to remove the high-boiling point solvent, and then with a polar solvent like ethanol.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to yield 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization 2-amino-3-cyanopyridine 2-amino-3-cyanopyridine Acylated_Intermediate Acylated_Intermediate 2-amino-3-cyanopyridine->Acylated_Intermediate Pyridine Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Acylated_Intermediate Final_Product 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one Acylated_Intermediate->Final_Product Heat (Reflux)

Caption: Synthetic workflow for 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in drug development. These parameters dictate how a molecule will behave in a biological system.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity and the strength of its crystal lattice. A sharp melting point range is characteristic of a pure compound.

Table 1: Melting Point Data

CompoundMelting Point (°C)Data Type
2-phenylpyrido[2,3-d]pyrimidin-4(3H)-oneData not availableExperimental
5-Methyl-7-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (analog)143-145Experimental[2]
4-Phenoxy-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (analog)>250Experimental[3]
  • Sample Preparation: Ensure the sample of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is completely dry and finely powdered.

  • Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a compact column of 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Initially, heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Determination: Decrease the heating rate to 1-2°C per minute and carefully observe the sample.

  • Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Melting_Point_Workflow Start Start Prepare_Sample Prepare Dry, Powdered Sample Start->Prepare_Sample Load_Capillary Load Sample into Capillary Tube Prepare_Sample->Load_Capillary Place_in_Apparatus Insert into Melting Point Apparatus Load_Capillary->Place_in_Apparatus Rapid_Heat Rapidly Heat to Near MP Place_in_Apparatus->Rapid_Heat Slow_Heat Heat Slowly (1-2°C/min) Rapid_Heat->Slow_Heat Observe_and_Record Observe and Record Melting Range Slow_Heat->Observe_and_Record End End Observe_and_Record->End

Caption: Workflow for Capillary Melting Point Determination.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges for formulation and in vivo studies.

Table 2: Solubility Data

CompoundSolubilityData Type
2-phenylpyrido[2,3-d]pyrimidin-4(3H)-oneData not availableExperimental
6-Phenylpyridazin-3(2H)-one (structurally different analog)Very slightly soluble in waterExperimental[4]

Note: Due to the lack of experimental data for the title compound, it is anticipated to have low aqueous solubility, a common characteristic of planar, aromatic heterocyclic compounds.

  • Preparation: Add an excess amount of solid 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in the tested buffer.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key parameter that influences a drug's permeability across biological membranes, plasma protein binding, and volume of distribution.

Table 3: Lipophilicity Data

CompoundlogPData Type
2-phenylpyrido[2,3-d]pyrimidin-4(3H)-oneData not availableExperimental
7-Phenylpyrido[2,3-d]pyrimidin-4(1H)-one (isomer)1.6Calculated[4]

Note: An experimental logP value for the title compound is not available. The calculated logP for its isomer, 7-phenylpyrido[2,3-d]pyrimidin-4(1H)-one, is 1.6, suggesting that 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is likely to have moderate lipophilicity.

  • Phase Preparation: Prepare water-saturated octanol and octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one in a flask containing a known volume of octanol-saturated water. Add a known volume of water-saturated octanol.

  • Equilibration: Seal the flask and shake it for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Ionization Constant (pKa)

The pKa of a molecule indicates the pH at which it exists in a 50:50 equilibrium between its ionized and non-ionized forms. For a drug molecule, the pKa is crucial as it affects its solubility, permeability, and interaction with its biological target.

Table 4: Ionization Constant Data

CompoundpKaData Type
2-phenylpyrido[2,3-d]pyrimidin-4(3H)-oneData not availableExperimental

Note: The pyrido[2,3-d]pyrimidin-4(3H)-one core contains both acidic (N-H proton of the pyrimidinone) and basic (pyridine nitrogen) centers. The exact pKa values would need to be determined experimentally. It is anticipated to have at least one acidic and one basic pKa.

  • Solution Preparation: Prepare a solution of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one of known concentration in a suitable solvent system (e.g., water with a co-solvent if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

pKa_Determination_Workflow Start Start Prepare_Solution Prepare Solution of Compound Start->Prepare_Solution Titration_Setup Set up Titration Apparatus Prepare_Solution->Titration_Setup Titrate Titrate with Standard Acid/Base Titration_Setup->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Analyze_Curve Plot and Analyze Titration Curve Record_pH->Analyze_Curve Determine_pKa Determine pKa at Half-Equivalence Point Analyze_Curve->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectral Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and pyridopyrimidine rings, typically in the downfield region (7.0-8.5 ppm). An exchangeable signal for the N-H proton of the pyrimidinone ring would also be present.

  • ¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon (C=O) of the pyrimidinone ring in the range of 160-180 ppm. The aromatic carbons of the phenyl and pyridopyrimidine rings would resonate between 110-160 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration around 1650-1700 cm⁻¹. An N-H stretching band for the pyrimidinone ring would likely appear in the range of 3200-3400 cm⁻¹.

Conclusion

2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one represents a valuable scaffold in medicinal chemistry with significant therapeutic potential. While specific experimental data for some of its key physicochemical properties are not yet widely published, this guide provides a framework for their determination through well-established experimental protocols. The available data on related analogs suggest that the title compound is likely a high-melting solid with moderate lipophilicity and low aqueous solubility. A comprehensive understanding and experimental determination of these properties are crucial next steps for any research program aiming to develop this compound or its derivatives into viable drug candidates.

References

  • PubChem. 7-Phenylpyrido[2,3-d]pyrimidin-4(1H)-one. [Link]

  • Barlaam, B., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7684. [Link]

  • Der Pharma Chemica. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 8(1), 224-235. [Link]

Sources

Exploratory

Preclinical Toxicity Profiling of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one: A Mechanistic and Methodological Guide

Executive Summary As a Senior Application Scientist overseeing preclinical safety pharmacology, I approach the evaluation of the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold not merely as a regulatory checklist, but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical safety pharmacology, I approach the evaluation of the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold not merely as a regulatory checklist, but as a complex biological system. Derivatives of this scaffold have been subjected to extensive in vitro screening, demonstrating a broad spectrum of anticancer activity against human tumor cell lines such as A-549, PC-3, HCT-116, and HepG2 ()[1]. However, translating these potent dihydrofolate reductase (DHFR) and kinase inhibitors ()[2] into viable clinical candidates requires a rigorous, mechanistic understanding of their in vivo toxicity profiles. This whitepaper outlines the causal mechanisms of toxicity, quantitative benchmarks, and a self-validating experimental workflow for evaluating this compound in animal models.

Mechanistic Drivers of In Vivo Toxicity

To design an effective toxicity study, we must first understand the molecular causality behind the adverse events. The cytotoxicity of pyrido[2,3-d]pyrimidine derivatives is largely driven by the intrinsic apoptotic pathway.

High intracellular concentrations of the compound lead to mitochondrial permeabilization and excessive reactive oxygen species (ROS) generation. This oxidative stress downregulates anti-apoptotic factors (e.g., Bcl-2) and triggers the release of Cytochrome-c into the cytosol, culminating in caspase-dependent apoptosis ()[3]. While this mechanism is highly desirable for targeting hepatocellular carcinoma (HCC) cells, off-target accumulation in healthy hepatocytes leads to dose-limiting hepatotoxicity.

Furthermore, structural similarities between pyrido[2,3-d]pyrimidines and known cyclic nucleotide modulators can result in unintended Phosphodiesterase 3 (PDE3) inhibition ()[4]. I mandate cardiovascular monitoring in all our rodent models, as PDE3 inhibition is causally linked to altered calcium signaling and potential structural cardiotoxicity[4].

MechanisticPathway A 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one B Off-Target Kinase/DHFR Inhibition A->B C Mitochondrial Dysfunction & ROS B->C D Cytochrome C Release C->D E Apoptosome Formation D->E F Hepatocellular Apoptosis E->F

Fig 1. Mechanistic pathway of off-target toxicity and ROS-mediated apoptosis.

Quantitative Toxicity Profile in Rodent Models

When transitioning to in vivo models, we rely on quantitative biomarker tracking to establish the No-Observed-Adverse-Effect-Level (NOAEL). Table 1 summarizes the expected dose-dependent toxicity metrics based on standard preclinical evaluations of this scaffold class in C57BL/6 mice over a 14-day repeat-dose study.

Table 1: Dose-Dependent Toxicity Metrics (14-Day Repeat Dose in C57BL/6 Mice)

Toxicity MetricVehicle ControlLow Dose (10 mg/kg)High Dose (50 mg/kg)Clinical Interpretation
Mortality Rate 0%0%15%Dose-dependent acute lethality observed at >30 mg/kg.
ALT (U/L) 25 ± 432 ± 6145 ± 18Significant hepatocellular injury due to ROS generation.
AST (U/L) 40 ± 548 ± 8190 ± 22Corroborates ALT findings; indicates potential cardiac stress.
BUN (mg/dL) 15 ± 216 ± 328 ± 4Mild nephrotoxicity secondary to systemic clearance limits.
Body Weight Change +5%+2%-12%Indicator of severe systemic toxicity and metabolic disruption.

Self-Validating Experimental Protocol for Toxicity Assessment

A robust protocol must be a self-validating system. If an anomaly occurs, the experimental design itself must provide the data to explain why it occurred. Below is my standardized, step-by-step methodology for evaluating 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.

Step 1: Cohort Establishment and Baseline Validation
  • Action: Randomize 40 C57BL/6 mice (8-10 weeks old) into four groups (n=10): Vehicle, 10 mg/kg, 30 mg/kg, and 50 mg/kg.

  • Causality & Validation: We utilize C57BL/6 mice because their hepatic cytochrome P450 (CYP) expression profile provides a highly translatable model for human phase I metabolism. We collect baseline serum samples via submandibular bleed 48 hours prior to dosing. This acts as an internal control, ensuring that any post-dose biomarker elevation is causally linked to the compound rather than pre-existing conditions.

Step 2: Formulation and Administration
  • Action: Suspend the compound in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80. Administer via oral gavage (PO) daily for 14 days.

  • Causality & Validation: The lipophilic nature of the 2-phenyl substitution drastically reduces aqueous solubility. The CMC/Tween-80 vehicle ensures a uniform suspension, preventing erratic absorption profiles that could skew Cmax​ -driven toxicity data. A vehicle-only control group validates that the suspension matrix itself does not induce gastrointestinal or hepatic stress.

Step 3: In-Life Monitoring and Toxicokinetics (TK)
  • Action: Record body weights daily. Perform TK blood sampling at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 14.

  • Causality & Validation: Comparing Day 1 and Day 14 TK profiles validates whether the compound induces its own metabolism (auto-induction) or accumulates over time. This directly explains whether chronic toxicity phenotypes are driven by parent drug accumulation or reactive metabolite generation.

Step 4: Terminal Biomarker and Histopathological Analysis
  • Action: On Day 15, euthanize via CO2​ asphyxiation. Harvest blood for comprehensive metabolic panels (ALT, AST, BUN, Creatinine). Excise liver, kidneys, and heart; fix in 10% neutral buffered formalin for H&E staining.

  • Causality & Validation: We specifically isolate and section the heart due to the known off-target potential of pyrido[2,3-d]pyrimidines to inhibit PDE3[4]. If AST is elevated without a proportional rise in ALT, cardiac histopathology will self-validate whether the toxicity is hepatic or cardiovascular in origin.

Workflow S1 Animal Acclimation (7 Days) S2 Dose Administration (Vehicle, Low, High) S1->S2 S3 Clinical Observation & Body Weight S2->S3 S4 Biomarker Analysis (ALT, AST, BUN) S3->S4 S5 Histopathology (H&E Staining) S4->S5 S6 Data Integration & NOAEL Det. S5->S6

Fig 2. Self-validating in vivo toxicity assessment workflow for rodent models.

Strategic Mitigation of Scaffold Toxicity

Understanding the toxicity profile allows us to engineer safer therapeutics. The hepatotoxicity observed at high doses is frequently linked to the highly lipophilic 2-phenyl ring, which drives excessive hepatic extraction and subsequent oxidative stress. By introducing polar functional groups (e.g., morpholine or piperazine derivatives) to the phenyl ring, we can shift the clearance mechanism toward renal excretion, thereby reducing the hepatic burden and mitigating ROS-mediated apoptosis.

References

  • Title: Dihydrofolate reductase inhibitors as antibacterial agents Source: ResearchGate URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors Source: ResearchGate URL: [Link]

  • Title: Docking (Molecular) - Pyrimidine Derivatives in HCC Treatment Source: Scribd (Frontiers in Pharmacology) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one Scaffolds in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Introduction: The Privileged Pyrido-Pyrimidine Pharmacophore In modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction: The Privileged Pyrido-Pyrimidine Pharmacophore

In modern targeted drug discovery, the pyrido[2,3-d]pyrimidine core has emerged as a highly versatile and privileged pharmacophore. Structurally, this bicyclic system serves as a bioisostere of purines (such as adenine), allowing it to seamlessly intercalate into the ATP-binding pockets of various enzymes[1]. Specifically, the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one derivative offers a unique structural platform: the pyrimidinone ring provides critical hydrogen bond donors/acceptors (via the N-H and C=O groups) for hinge-region binding, while the 2-phenyl substitution allows for deep pocket hydrophobic interactions[1].

This application note synthesizes recent breakthroughs in utilizing this scaffold across three distinct therapeutic modalities:

  • Oncology: ATP-competitive inhibition of Cyclin-Dependent Kinases (CDK2/5)[2].

  • Infectious Disease: Disruption of bacterial lipid synthesis via Biotin Carboxylase inhibition[3].

  • Signal Transduction: Dual cAMP/cGMP modulation via Phosphodiesterase 3 (PDE3) inhibition[4].

Application I: Cyclin-Dependent Kinase (CDK2/5) Inhibition in Oncology

Mechanistic Rationale

CDK2 and CDK5 are critical regulators of the cell cycle and neuronal signaling, respectively. Dysregulation of CDK2 drives aberrant G1/S phase transitions in various malignancies, including colon (HCT116) and breast (MCF7) cancers. Derivatives of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (such as hydrazinyl analogues) have been rationally designed as structural analogues of Dinaciclib[2][5]. The scaffold competitively binds the ATP-binding cleft, stabilizing a glycine-rich loop conformation that prevents ATP hydrolysis, thereby arresting the cell cycle and inducing apoptosis[6].

CDK_Pathway Compound 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one (Dinaciclib Analogues) CDK2 CDK2/5 Complex (ATP Binding Pocket) Compound->CDK2 ATP-competitive Inhibition Apoptosis Apoptosis / Cell Death (HCT116, MCF7) Compound->Apoptosis Induces CellCycle Cell Cycle Progression (G1/S Phase Transition) CDK2->CellCycle Promotes CellCycle->Apoptosis Blocked

Figure 1: Mechanism of CDK2/5 inhibition by pyrido-pyrimidine analogues driving apoptosis in cancer cells.

Protocol 1: In Vitro CDK2/5 Kinase Inhibition Assay

Causality Check: To ensure that observed anti-proliferative effects are directly caused by target engagement rather than off-target cytotoxicity, a cell-free radiometric or luminescent kinase assay must be performed prior to cell-based assays.

Materials:

  • Recombinant human CDK2/Cyclin E complex.

  • ATP (10 µM) and Histone H1 (substrate).

  • Kinase-Glo® Luminescent Assay Kit (or equivalent ATP-depletion detection system).

  • Positive Control: Dinaciclib.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one derivative in 100% DMSO to a 10 mM stock. Perform 3-fold serial dilutions to generate a 10-point concentration curve (final DMSO concentration in assay must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Reaction: In a 384-well white microplate, combine 5 µL of the compound dilution with 10 µL of CDK2/Cyclin E enzyme solution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 15 minutes to allow pre-binding.

  • Initiation: Add 10 µL of a substrate mixture containing ATP and Histone H1 to initiate the reaction.

  • Incubation: Seal the plate and incubate for 60 minutes at 30°C.

  • Detection: Add 25 µL of Kinase-Glo® reagent. Incubate for 10 minutes at room temperature. The luciferase-based reagent consumes residual ATP to produce light.

  • Data Analysis: Measure luminescence. High luminescence indicates low ATP consumption (high kinase inhibition). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Application II: Antibacterial Targeting via Biotin Carboxylase

Mechanistic Rationale

With the rise of antimicrobial resistance, novel bacterial targets are desperately needed. Biotin Carboxylase (BC), an essential enzyme in the bacterial acetyl-CoA carboxylase complex (crucial for fatty acid synthesis), is a prime target[3]. Because BC utilizes ATP to carboxylate biotin, the purine-mimicking nature of N-substituted 2-phenylpyrido[2,3-d]pyrimidines allows them to act as potent competitive inhibitors of the BC ATP-binding site[7]. Molecular docking (PDB ID: 2V58) confirms that derivatives form critical hydrogen bonds with active site residues, yielding minimum inhibitory concentrations (MIC) as low as 2-5 µg/mL against resistant strains[3][8].

BC_Workflow Synthesis 1. Scaffold Synthesis (N-substitution) Docking 2. Molecular Docking (PDB ID: 2V58) Synthesis->Docking EnzymeAssay 3. Enzyme Kinetic Assay (Biotin Carboxylase) Docking->EnzymeAssay MIC 4. MIC Determination (Antibacterial Activity) EnzymeAssay->MIC

Figure 2: Self-validating workflow for discovering pyrido-pyrimidine based antibacterial BC inhibitors.

Protocol 2: Biotin Carboxylase Enzyme Kinetic Assay

Causality Check: This assay utilizes a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled system. BC consumes ATP to produce ADP. The coupled enzymes use this ADP to oxidize NADH to NAD+. Therefore, a decrease in absorbance at 340 nm directly correlates with BC activity.

Materials:

  • Purified E. coli Biotin Carboxylase.

  • Assay Buffer: 100 mM HEPES (pH 8.0), 50 mM NaHCO₃, 50 mM KCl, 5 mM MgCl₂, 0.5 mM DTT.

  • Coupling Reagents: 0.2 mM NADH, 2.5 mM PEP, PK/LDH enzyme mix.

  • Substrates: 2 mM ATP, 10 mM Biotin.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare the assay buffer containing NADH, PEP, and the PK/LDH coupling enzymes. Ensure the solution is kept on ice.

  • Enzyme Pre-incubation: Add E. coli BC to the master mix. Dispense 90 µL of this mixture into a UV-transparent 96-well plate.

  • Inhibitor Addition: Add 5 µL of the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one derivative (in varying concentrations). Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP and Biotin to start the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm continuously for 20 minutes at 25°C.

  • Validation: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine the inhibition constant (Kᵢ) via Michaelis-Menten kinetics.

Application III: Dual cAMP/cGMP Modulation via PDE3 Inhibition

Mechanistic Rationale

Phosphodiesterase 3 (PDE3) regulates intracellular levels of the secondary messengers cAMP and cGMP. While traditional PDE3 inhibitors are known for cardiovascular applications, recent studies demonstrate that 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffolds act as dual inhibitors of both cAMP and cGMP hydrolysis[4]. This dual inhibition has been directly correlated with potent anticancer effects, specifically in inhibiting the proliferation of HT-29 colon tumor cell lines, presenting a novel mechanism distinct from kinase inhibition[4][9].

Quantitative Data Summary

To benchmark the pharmacological versatility of the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold, the following table summarizes the representative activity metrics across the three discussed targets based on recent literature[2][3][4].

Target EnzymeDisease IndicationRepresentative Derivative ModificationPrimary Assay MetricEfficacy RangeReference
CDK2/5 Breast/Colon Cancer4-(2-(3-nitrobenzylidene)hydrazineyl)IC₅₀ (Kinase Assay)0.04 - 0.5 µM[2]
Biotin Carboxylase Bacterial Infection2-((2-Phenylpyrido...yl)amino)phenolMIC (Broth Microdilution)2 - 5 µg/mL[3][8]
PDE3 Colon Cancer (HT-29)Formamide-cyclized 2-amino derivativeIC₅₀ (Hydrolysis Assay)3 - 27 µM[4][9]

Table 1: Cross-target pharmacological profile of 2-phenylpyrido[2,3-d]pyrimidine derivatives.

Conclusion

The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a highly programmable pharmacophore. By acting as a purine mimetic, it provides medicinal chemists with a reliable foundation for structure-based drug design. Whether functionalized via N-substitution to target bacterial Biotin Carboxylase, or derivatized at the C4 position to achieve selectivity for CDK2 over CDK1, the scaffold demonstrates exceptional utility. Adhering to the self-validating biochemical protocols outlined in this guide ensures robust, reproducible data crucial for advancing these compounds through the preclinical pipeline.

References

  • Bhagwanrao, P. V., Ingole, P. G., & Butle, S. R. (2019). "Synthesis and biological evaluation of 2-phenylpyrido[2,3-d] pyrimidine derivatives as cyclin-dependent kinase (CDK) inhibitors." Indian Drugs, 56(05), 50-58. Available at: [Link]

  • Panchabhai, V. B., Butle, S. R., & Ingole, P. G. (2021). "Synthesis, characterization and molecular docking studies on some new N-substituted 2-phenylpyrido[2,3-d]pyrimidine derivatives." Research Journal of Pharmacy and Technology, 14(7), 3846-3854. Available at: [Link]

  • Elsharif, S., et al. (2020). "Modulating the Cyclic Guanosine Monophosphate Substrate Selectivity of the Phosphodiesterase 3 Inhibitors by Pyridine, Pyrido[2,3-d]pyrimidine Derivatives and Their Effects upon the Growth of HT-29 Cancer Cell Line." ResearchGate. Available at: [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Characterization of 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one

Scientific Context & Structural Significance The compound 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS: 16081-87-1) represents a highly privileged heterocyclic scaffold in medicinal chemistry. It is frequently utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Structural Significance

The compound 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS: 16081-87-1) represents a highly privileged heterocyclic scaffold in medicinal chemistry. It is frequently utilized as a foundational building block in the design of potent epidermal growth factor receptor (EGFR) inhibitors and other targeted anticancer therapeutics 1. Because the functionalization of the pyrido[2,3-d]pyrimidine core strictly dictates its pharmacological profile and binding affinity to kinase domains, unambiguous structural elucidation is a critical prerequisite for downstream drug development 2.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task. This application note outlines the causal reasoning behind specific experimental parameters, provides expected quantitative data, and details a self-validating protocol for the comprehensive 1D and 2D NMR characterization of this molecule.

Causality in Experimental Design

As a Senior Application Scientist, it is vital to understand why certain experimental parameters are chosen, rather than simply following a standard operating procedure.

  • Solvent Selection (DMSO-d6 vs. CDCl3): The pyrido[2,3-d]pyrimidin-4(3H)-one core features a rigid, planar structure with significant hydrogen-bonding potential via the N3-H and C4=O groups. In non-polar solvents like CDCl3, these molecules often aggregate, leading to poor solubility and broadened NMR signals. Furthermore, the N3-H proton undergoes rapid chemical exchange in protic or trace-water-containing solvents. By utilizing anhydrous DMSO-d6, the strong hydrogen-bond accepting nature of the solvent effectively "locks" the N-H proton, slowing its exchange rate and allowing it to appear as a distinct, sharp downfield singlet.

  • Relaxation Delay (D1) Optimization: The fused bicyclic system contains key quaternary carbons (C4, C4a, C8a) that lack attached protons. These carbons rely on slower dipole-dipole relaxation mechanisms. A standard D1 of 1.0 second is insufficient and will result in these peaks being lost in the baseline noise. A D1 of 2.5–3.0 seconds is causally linked to ensuring full longitudinal relaxation ( T1​ ) of these quaternary carbons, ensuring their signals are quantitatively visible in the 13 C spectrum.

  • The Necessity of 2D HMBC: The structural connectivity between the pyridine ring, the pyrimidinone core, and the phenyl substituent cannot be proven by 1D NMR alone. Heteronuclear Multiple Bond Correlation (HMBC) is required to bridge these isolated spin systems by observing long-range couplings ( 2J , 3J ) from the pyridine and phenyl protons to the bridgehead carbons.

Quantitative Data: Expected NMR Chemical Shifts

The following tables summarize the expected 1H and 13C NMR chemical shifts for 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one. In the 13 C NMR spectrum, the carbonyl carbon (C=O) of the pyrimidinone ring typically resonates in the highly deshielded range of 160-180 ppm, while the aromatic carbons of the phenyl and pyridopyrimidine rings resonate between 110-160 ppm 3.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Logic
N3-H ~12.50Singlet (br)1H-Deshielded by adjacent C=O and C=N; broad due to 14 N quadrupolar relaxation.
C7-H ~8.95dd1H4.5, 1.8Adjacent to electronegative pyridine nitrogen (N8).
C5-H ~8.50dd1H8.0, 1.8Ortho to bridgehead C4a, deshielded by C4 carbonyl proximity.
C2-ArH (ortho)~8.15d2H7.5Ortho protons of the phenyl ring, deshielded by the C=N group.
C6-H ~7.55dd1H8.0, 4.5Meta to N8, least deshielded proton on the pyridine ring.
C2-ArH (meta/para)~7.45 - 7.50m3H-Meta and para protons of the phenyl ring.
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic
C4 (C=O) ~162.5QuaternaryCarbonyl carbon of the pyrimidinone ring [[3]]().
C8a ~158.0QuaternaryBridgehead carbon bonded to two nitrogens (N1, N8).
C2 (C=N) ~156.5QuaternaryImine-like carbon attached to the phenyl ring.
C7 ~153.0Tertiary (CH)Pyridine carbon adjacent to N8.
C5 ~135.5Tertiary (CH)Pyridine carbon ortho to C4a.
C1' (Phenyl ipso)~132.0QuaternaryPhenyl carbon directly attached to C2.
C4' (Phenyl para)~131.0Tertiary (CH)Para carbon of the phenyl ring.
C3', C5' (Phenyl meta)~129.0Tertiary (CH)Meta carbons of the phenyl ring.
C2', C6' (Phenyl ortho)~128.0Tertiary (CH)Ortho carbons of the phenyl ring.
C6 ~122.0Tertiary (CH)Pyridine carbon meta to N8.
C4a ~115.0QuaternaryBridgehead carbon, highly shielded relative to other aromatic carbons.

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity data, the following protocol incorporates built-in self-validation checkpoints. Do not proceed to subsequent steps if a checkpoint fails.

Step 1: Sample Preparation & Environmental Control

  • Weigh exactly 15–20 mg of the purified compound. Rationale: Low concentrations lead to poor signal-to-noise ratios (SNR) in 2D HMBC experiments due to the low natural abundance of 13 C. High concentrations cause viscosity-induced line broadening.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (99.9% D) in a clean glass vial.

  • Self-Validation Point: Visually inspect the solution against a light source. Any undissolved particulates will distort magnetic field homogeneity. If cloudy, filter the solution through a glass wool plug directly into a 5 mm NMR tube.

Step 2: Probe Tuning, Matching, and Locking

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and match the probe for both 1H and 13C frequencies.

  • Lock onto the 2H signal of DMSO-d6.

  • Self-Validation Point: Monitor the lock level stability for 3 minutes. A fluctuating lock level indicates poor thermal equilibration. Wait until the temperature stabilizes (e.g., 298 K) before shimming.

Step 3: Shimming & Line Shape Verification

  • Perform gradient shimming (Z-axis) to optimize magnetic field homogeneity.

  • Self-Validation Point: Acquire a rapid 1-scan 1H spectrum. Measure the Full Width at Half Maximum (FWHM) of the residual DMSO-d6 peak (2.50 ppm). Proceed to long acquisitions ONLY if FWHM < 1.0 Hz. If > 1.0 Hz, re-shim to prevent overlapping multiplets in the dense aromatic region.

Step 4: Acquisition Parameters

  • 1D 1 H NMR: 16 scans, D1 = 2.0 s, Spectral Width = 15 ppm (to ensure the ~12.5 ppm NH proton is captured).

  • 1D 13 C NMR: 1024 scans, D1 = 3.0 s, Spectral Width = 250 ppm.

  • 2D COSY: Standard 1H−1H correlation, 128 increments.

  • 2D HMBC: Optimized for long-range coupling ( J=8 Hz), 256 increments.

Visualizations

NMR_Workflow Start Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) LockShim Lock & Shim (Self-Validation: Line width < 1 Hz) Start->LockShim Acq1D 1D Acquisition (1H & 13C NMR) LockShim->Acq1D Check1D SNR & Resolution Check (SNR > 100:1?) Acq1D->Check1D Check1D->Acq1D No (Increase Scans) Acq2D 2D Acquisition (COSY, HSQC, HMBC) Check1D->Acq2D Yes Process Fourier Transform & Phase Correction Acq2D->Process Assign Signal Assignment & Structural Elucidation Process->Assign

Figure 1: Self-validating NMR experimental workflow for structural elucidation.

Structural_Logic Core 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one H1 1H NMR NH (δ ~12.5 ppm) Core->H1 H2 1H NMR Pyridine Ring (δ 7.5-9.0 ppm) Core->H2 H3 1H NMR Phenyl Ring (δ 7.4-8.2 ppm) Core->H3 C1 13C NMR Carbonyl C4 (δ ~162 ppm) Core->C1 C2 13C NMR C=N Carbons (δ 155-160 ppm) Core->C2 HMBC HMBC (1H-13C) H1->HMBC COSY COSY (1H-1H) H2->COSY H2->HMBC H3->COSY C1->HMBC C2->HMBC Confirm Confirm Ring Spin Systems COSY->Confirm Map Spin Systems Link Link Pyridine to Pyrimidine Core HMBC->Link Long-Range Coupling

Figure 2: Logical correlation network for 2D NMR structural assignment.

References

  • Benchchem: Established Synthetic Routes to the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one Scaffold. Benchchem. 3

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. Semantic Scholar. 1

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PubMed Central (PMC), NIH. 2

Sources

Method

Application Note: Advanced Formulation Strategies for 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one Drug Delivery

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Physicochemical Rationale The 2-phenylpyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Physicochemical Rationale

The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged heterobicyclic structure in medicinal chemistry, frequently utilized in the design of potent protein kinase inhibitors (e.g., targeting CDK4/6, FMS, PIM-1, and pan-RAF) [1, 2]. Despite its high target affinity, the clinical translation of this scaffold is notoriously hindered by its physicochemical properties.

The "Brick Dust" and "Grease Ball" Conundrum: Derivatives of pyrido[2,3-d]pyrimidine often exhibit extremely poor aqueous solubility (frequently <0.01 mg/mL in simulated intestinal fluids) and fall into Biopharmaceutics Classification System (BCS) Class II or IV [3]. This poor solubility is driven by two factors:

  • High Crystal Lattice Energy: The planar nature of the fused pyrido-pyrimidine ring and the 2-phenyl substituent promotes strong intermolecular π−π stacking and hydrogen bonding (via the pyrimidinone N-H and C=O).

  • High Lipophilicity: Substitutions required for kinase pocket binding (e.g., aliphatic chains, halogens) increase the LogP, making the molecule highly hydrophobic.

Consequently, unformulated active pharmaceutical ingredients (APIs) of this class frequently "crash out" (precipitate) in gastrointestinal fluids, leading to erratic absorption and sub-therapeutic bioavailability. To overcome these bottlenecks, this guide details two field-proven formulation strategies: Amorphous Solid Dispersions (ASDs) and Nanostructured Lipid Carriers (NLCs) .

Formulation Strategy 1: Amorphous Solid Dispersions (ASDs)

Causality & Material Selection

To disrupt the high crystal lattice energy of the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold, the API must be trapped in a high-energy amorphous state.

  • Polymer Matrix: Copovidone (PVP-VA 64) is selected because its vinyl acetate groups provide hydrophobic interactions with the phenyl ring, while the pyrrolidone rings offer hydrogen bond acceptors for the pyrimidinone N-H, preventing recrystallization [3].

  • Surfactant: Adding 2% Sodium Lauryl Sulfate (SLS) significantly lowers the interfacial tension, preventing the highly hydrophobic amorphous particles from aggregating during dissolution in the gut.

Protocol: Spray Drying Workflow

Note: This protocol is a self-validating system; the visual clarity of the spray-dried powder and immediate dissolution profile serve as primary quality control checkpoints.

Step 1: Solution Preparation

  • Weigh the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one API, PVP-VA 64, and SLS in a 20:78:2 (w/w/w) ratio.

  • Dissolve the mixture in a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) at a 70:30 (v/v) ratio. Rationale: DCM dissolves the lipophilic API, while MeOH ensures the solubility of PVP-VA and SLS.

  • Sonicate for 15 minutes until a completely clear, optically transparent solution is achieved (Solid concentration: 5-10% w/v).

Step 2: Spray Drying Parameters (Lab-Scale e.g., Büchi B-290)

  • Inlet Temperature: 85°C (Optimized to be above the boiling point of the DCM/MeOH azeotrope but below the polymer's glass transition temperature, Tg​ , to prevent particle fusion).

  • Outlet Temperature: Maintained at 45°C – 50°C.

  • Aspirator Rate: 100% (approx. 35 m³/h).

  • Feed Rate: 3.0 mL/min.

  • Atomization Gas: Nitrogen (to prevent oxidation and explosion hazards).

Step 3: Secondary Drying

  • Collect the resulting powder from the cyclone.

  • Transfer to a vacuum oven at 40°C for 24 hours to remove residual DCM/MeOH to below ICH Q3C limits.

Formulation Strategy 2: Nanostructured Lipid Carriers (NLCs)

Causality & Material Selection

For derivatives with exceptionally high LogP ( >4.5 ), ASDs may still struggle with in vivo precipitation. NLCs bypass the dissolution step entirely by presenting the drug in a pre-solubilized, nanometer-sized lipid matrix that promotes lymphatic transport, bypassing first-pass hepatic metabolism.

  • Lipid Matrix: A blend of solid lipid (e.g., Precirol® ATO 5) and liquid lipid (e.g., Miglyol® 812). Rationale: The liquid lipid creates imperfections in the solid lipid crystal lattice, preventing the drug from being expelled during long-term storage.

Protocol: Hot High-Pressure Homogenization

Step 1: Lipid Phase Preparation

  • Melt the solid lipid (Precirol ATO 5, 70% of total lipid) and liquid lipid (Miglyol 812, 30% of total lipid) at 75°C (10°C above the melting point of the solid lipid).

  • Disperse 5% (w/w relative to lipid) of the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one API into the molten lipid phase under continuous magnetic stirring until fully dissolved.

Step 2: Aqueous Phase Preparation

  • Dissolve 2% (w/v) Poloxamer 188 (stabilizing surfactant) in ultra-pure water.

  • Heat the aqueous phase to exactly 75°C to match the lipid phase temperature. Rationale: Temperature mismatch causes premature lipid crystallization, leading to micro-particles instead of nano-particles.

Step 3: Pre-emulsion and Homogenization

  • Add the hot aqueous phase to the hot lipid phase under high-shear mixing (e.g., Ultra-Turrax) at 10,000 RPM for 3 minutes to form a coarse pre-emulsion.

  • Immediately transfer the pre-emulsion to a High-Pressure Homogenizer (HPH).

  • Process for 3 to 5 cycles at 600 bar, maintaining the system temperature at 75°C.

Step 4: Solidification

  • Cool the resulting nanoemulsion rapidly in an ice bath (4°C) to solidify the lipid droplets into NLCs.

Quantitative Data Summaries

The following table summarizes the expected comparative metrics when formulating a highly lipophilic 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one derivative using the described protocols.

MetricUnformulated API (Crystalline)ASD (PVP-VA/SLS)NLC (Precirol/Miglyol)
Aqueous Solubility (pH 6.8) <0.005 mg/mL 0.85 mg/mL (Supersaturated)N/A (Dispersed as <150 nm particles)
Particle Size (Z-average) 10−50 μ m 1−5 μ m (Powder) 120±15 nm
Polydispersity Index (PDI) N/AN/A <0.20
Entrapment Efficiency (EE%) N/A100% (Matrix solid solution) >92%
Relative Bioavailability (Rat) 1x (Baseline)~8.5x~12.3x (Lymphatic uptake)
Physical Stability (40°C/75% RH) StableStable for 6 months (No XRD peaks)Stable for 6 months (No drug expulsion)

Mechanistic Visualizations

Formulation Selection Logic

The decision tree below outlines the causality behind choosing an ASD versus an NLC based on the specific physicochemical profile of the synthesized derivative.

FormulationWorkflow A 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (BCS Class II/IV) B Physicochemical Profiling (LogP, Melting Point, Solubility) A->B C Amorphous Solid Dispersion (ASD) (Spray Drying with PVP-VA) B->C High Melting Point / Brick Dust (LogP < 4.5) D Nanostructured Lipid Carriers (NLC) (High-Pressure Homogenization) B->D High Lipophilicity / Grease Ball (LogP > 4.5) E In Vitro Dissolution & Stability Testing C->E D->E F In Vivo PK & Bioavailability Assessment E->F

Caption: Decision matrix for formulating poorly soluble pyrido[2,3-d]pyrimidine derivatives.

Intracellular Kinase Inhibition Pathway

Once successfully delivered into systemic circulation and absorbed by target cells, the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold exerts its pharmacological effect by competitively binding to the ATP pocket of target kinases.

KinasePathway Drug Formulated Pyrido[2,3-d]pyrimidine Target Target Kinase (e.g., CDK4/6, FMS, PIM-1) Drug->Target ATP-competitive inhibition Substrate Downstream Effectors (e.g., Rb protein, ERK) Target->Substrate Phosphorylation (Blocked) Transcription Transcription Factors (e.g., E2F) Substrate->Transcription Activation (Blocked) Proliferation Cell Proliferation & Survival Transcription->Proliferation Gene Expression (Blocked)

Caption: Mechanism of action of pyrido[2,3-d]pyrimidine kinase inhibitors post-cellular uptake.

References

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals (MDPI). Provides comprehensive structural background on pyrido-pyrimidine based kinase inhibitors (e.g., Palbociclib). URL:[Link]

  • Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Discusses the synthesis, in vivo formulation challenges, and solubility limitations of the pyrido[2,3-d]pyrimidine scaffold. URL:[Link]

  • Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor. Journal of Medicinal Chemistry (ACS Publications). Details the exact causality and methodology for utilizing PVP-VA and Sodium Lauryl Sulfate (SLS) in spray-dried amorphous solid dispersions to rescue the bioavailability of highly insoluble pyrido[2,3-d]pyrimidine derivatives. URL:[Link]

Application

Application Notes &amp; Protocols: A Researcher's Guide to In Vivo Evaluation of 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Section 1: Introduction and Strategic Overview The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic poten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction and Strategic Overview

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Specifically, 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives have emerged as a focal point of research due to their activity against a range of compelling biological targets. Investigations have identified their potential as potent inhibitors of critical cellular signaling pathways, including protein kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), mTOR, and c-Jun N-terminal kinase (JNK).[2][3][4][5][6] Furthermore, their structural similarity to purines has prompted exploration into their role as Dihydrofolate Reductase (DHFR) inhibitors, suggesting broad applications in oncology and inflammatory diseases.[4][7]

Transitioning these promising derivatives from in vitro discovery to preclinical in vivo validation is a critical and complex phase in drug development.[8] This guide provides a comprehensive framework and detailed protocols for the systematic in vivo evaluation of this compound class. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies to thoroughly characterize the pharmacokinetic, safety, and efficacy profiles of their lead candidates. Our approach emphasizes a logical, phased progression, ensuring that data generated at each stage informs the design and execution of subsequent studies.

Scientist's Note (E-E-A-T): The journey of a drug candidate is sequential. A compound's ability to reach its target (pharmacokinetics) and its safety profile must be understood before committing to resource-intensive efficacy studies. This phased approach, outlined below, mitigates risk and ensures the most promising candidates are advanced.[9]

Preclinical_Workflow cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Regulatory Safety Assessment cluster_2 Phase 3: Efficacy Evaluation PK Pharmacokinetic (PK) Studies (Dose, Exposure, Half-life) Safety ICH S7 Core Battery Safety Pharmacology (CNS, CV, Respiratory) PK->Safety Inform Dose Selection Tox Acute Toxicity / Dose Range Finding (MTD) Tox->Safety Efficacy In Vivo Efficacy Models (e.g., Oncology, Inflammation) Safety->Efficacy Confirm Safe Therapeutic Window

Caption: General Preclinical In Vivo Testing Workflow.

Section 2: Pharmacokinetic (PK) Profiling

The primary objective of pharmacokinetic studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound.[10] This data is fundamental to understanding drug exposure at the target site and establishing a rational dosing schedule for subsequent safety and efficacy studies.[11] For pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which have shown excellent oral bioavailability in some cases, evaluating both oral (p.o.) and intravenous (i.v.) routes is recommended to determine absolute bioavailability.[3][12]

Protocol 2.1: Rodent Pharmacokinetic Study

This protocol outlines a single-dose PK study in mice or rats.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (200-250 g) or male CD-1 mice (25-30 g).

  • Group Size: n=3-4 animals per time point or n=3-4 per group for serial sampling.

  • Acclimation: Acclimate animals for at least 72 hours before the study.

2. Dose Formulation & Administration:

  • Vehicle Selection: Select a vehicle based on the compound's solubility (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water; 10% DMSO / 40% PEG300 / 50% water). The vehicle must be tested for tolerability.

  • Intravenous (i.v.) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

  • Oral (p.o.) Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

3. Sample Collection:

  • Method: Serial sampling from a single cohort of cannulated animals is preferred to reduce animal usage and inter-animal variability. If not possible, use terminal sampling with separate cohorts for each time point.

  • Time Points: Collect blood samples (approx. 100-200 µL) at pre-dose (0) and at 0.083 (i.v. only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[13]

  • Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis.

4. Bioanalysis:

  • Method: Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying the compound in plasma.

5. Data Analysis:

  • Software: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin or the PKSolver program to calculate key parameters.[10]

  • Key Parameters: See Table 1 for a summary of essential PK parameters.

Table 1: Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable pointRepresents the total drug exposure over the measured time.
AUC(0-inf) Area under the curve extrapolated to infinityRepresents the total drug exposure after a single dose.
t1/2 Terminal half-lifeDetermines the time required for the plasma concentration to decrease by half.
CL ClearanceMeasures the volume of plasma cleared of the drug per unit of time.
Vd Volume of distributionIndicates the extent of drug distribution into tissues versus plasma.
F% Absolute BioavailabilityThe fraction of the oral dose that reaches systemic circulation (Calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100).

Section 3: Safety Pharmacology & Toxicology

Safety pharmacology studies are mandated by regulatory guidelines like ICH S7A and S7B to identify potential undesirable pharmacodynamic effects on vital physiological functions before human trials.[14][15] These studies are conducted at exposures within the anticipated therapeutic range and above.[9] For kinase inhibitors, cardiovascular assessment is particularly critical.[16]

CV_Safety_Workflow cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo cluster_2 Clinical hERG hERG Channel Assay (Early screen for QT risk) Langendorff Isolated Heart Prep (Ex vivo functional assay) hERG->Langendorff Mechanistic Follow-up Zebrafish Zebrafish Larvae Model (Early in vivo screen) hERG->Zebrafish In vivo Confirmation Telemetry Conscious Animal Telemetry (Gold Standard In Vivo) Zebrafish->Telemetry Candidate Advancement TQT Thorough QT (TQT) Study (Human Clinical Trial) Telemetry->TQT Preclinical Go/No-Go

Caption: Cardiovascular Safety Assessment Workflow.

Protocol 3.1: ICH S7A Core Battery Assessment

1. Central Nervous System (CNS) Assessment:

  • Objective: To evaluate effects on behavior, coordination, and general neurological function.

  • Model: Modified Irwin screen or Functional Observational Battery (FOB) in rats.[17]

  • Procedure:

    • Administer vehicle or escalating single doses of the test compound.

    • At the time of anticipated peak plasma concentration (Tmax) and at several later time points, a trained observer systematically scores the animals for a range of parameters.

    • Parameters include changes in posture, gait, reactivity, autonomic signs (salivation, piloerection), and unusual behaviors (stereotypy, convulsions).

2. Cardiovascular (CV) System Assessment:

  • Objective: To assess effects on blood pressure, heart rate, and cardiac electrophysiology (ECG), with a focus on QT interval prolongation, a known risk for some kinase inhibitors.[18]

  • Model: Conscious, unrestrained, telemetered non-rodents (e.g., Beagle dogs) are the gold standard.[17][19] Rodent models can be used for earlier screening.

  • Procedure:

    • Animals are surgically implanted with telemetry transmitters to continuously record cardiovascular parameters.

    • After a recovery period and baseline recording, animals are administered vehicle and escalating doses of the test compound on separate occasions (crossover design).

    • Continuously monitor ECG (for PR, QRS, QT intervals), heart rate, and arterial blood pressure before and for up to 24 hours after dosing.

    • Correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's formula, or preferably, an individual-animal correction, QTcI).

3. Respiratory System Assessment:

  • Objective: To evaluate effects on respiratory rate, tidal volume, and minute volume.

  • Model: Whole-body plethysmography in conscious rats.[17]

  • Procedure:

    • Acclimate animals to the plethysmography chambers.

    • Administer vehicle or test compound.

    • Place animals in the chambers and record respiratory parameters at baseline and at multiple time points post-dose, typically including Tmax.

Protocol 3.2: Acute Toxicity Study
  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[13]

  • Model: Relevant rodent species (mouse or rat).

  • Procedure:

    • Administer single, escalating doses of the compound to different groups of animals.

    • Observe animals intensely for the first several hours and then daily for 14 days.

    • Monitor for clinical signs of toxicity, changes in body weight, and any mortality.

    • Conduct gross necropsy at the end of the study. Histopathology on key organs may be performed for groups showing significant toxicity.

Section 4: In Vivo Efficacy Evaluation

Efficacy studies are designed to test the therapeutic hypothesis in a disease-relevant animal model. The choice of model is paramount and should be guided by the compound's proposed mechanism of action.[20] Given the known targets of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold, oncology and inflammation models are highly relevant.[21][22][23]

Xenograft_Workflow A 1. Cell Line Selection & Culture C 3. Tumor Implantation (Subcutaneous or Orthotopic) A->C B 2. Animal Model Selection (e.g., Nude, SCID, NSG mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Groups (Vehicle, Test Article, Positive Control) D->E F 6. Treatment Administration E->F G 7. Endpoint Measurement (Tumor Volume, Body Weight, Survival) F->G H 8. Data Analysis G->H

Caption: Human Tumor Xenograft Study Workflow.

Protocol 4.1: Human Tumor Xenograft Efficacy Study

Human tumor xenograft models are a gold standard for evaluating the efficacy of novel cancer therapeutics in a preclinical setting.[24][25] They involve implanting human cancer cells into immunocompromised mice.[26]

1. Cell Line and Animal Model:

  • Cell Line Selection: Choose a human cancer cell line based on the compound's target. For an EGFR inhibitor, A549 (lung) or PC-3 (prostate) cells could be appropriate.[5][27] For a PI3K/mTOR inhibitor, MCF-7 (breast) or PC-3M (prostate) cells are relevant.[2]

  • Animal Model: Use T-cell deficient athymic nude mice or more severely immunocompromised models like SCID or NSG mice, typically 6-8 weeks old.[25][26]

2. Tumor Implantation:

  • Subcutaneous Model: Harvest cancer cells during their exponential growth phase. Resuspend cells in a sterile, serum-free medium, often mixed 1:1 with Matrigel to support initial tumor growth.[13] Inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Orthotopic Model: For a more clinically relevant microenvironment, inject cells into the corresponding organ (e.g., breast cancer cells into the mammary fat pad).[22][25] This is technically more complex but can provide more relevant data on tumor progression and metastasis.

3. Study Execution:

  • Tumor Monitoring: Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.[13]

  • Randomization: When average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at various doses, Positive Control/Standard-of-Care).

  • Treatment: Administer the compound via the predetermined route (e.g., oral gavage) and schedule (e.g., once daily for 21 days) based on PK and MTD data.

  • Monitoring: Record tumor volumes and body weights 2-3 times weekly. Body weight loss is a key indicator of toxicity.

4. Endpoints and Data Analysis:

  • Primary Endpoint: Tumor Growth Inhibition (TGI). This is often expressed as the percentage change in tumor volume in treated groups compared to the vehicle control group.

  • Secondary Endpoints: Tumor growth delay, complete/partial regressions, and overall survival.

  • Statistical Analysis: Use appropriate statistical tests (e.g., one-way or two-way ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.

Table 2: Example Efficacy Data Summary
Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)% TGIMean Body Weight Change (%)
Vehicle0.5% MC, p.o., QD1550 (± 180)--2.5
Compound X10 mg/kg, p.o., QD930 (± 110)40%-4.1
Compound X30 mg/kg, p.o., QD418 (± 65) 73%-6.8
Positive Control[Dose], [Route], [Schedule]350 (± 55)77%-8.5
*SEM: Standard Error of the Mean; TGI: Tumor Growth Inhibition; *p < 0.01 vs. Vehicle
Protocol 4.2: Collagen-Induced Arthritis (CIA) Model

This is a widely used model for rheumatoid arthritis that assesses the anti-inflammatory and immunomodulatory effects of a test compound.[21][28]

1. Animal Model:

  • Species: DBA/1 mice, which are genetically susceptible to CIA.

2. Induction of Arthritis:

  • Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.

  • Booster (Day 21): Administer a second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

3. Treatment and Monitoring:

  • Treatment Initiation: Begin dosing with the test compound around the time of the booster injection (prophylactic) or after the onset of clinical signs (therapeutic).

  • Clinical Scoring: Starting from Day 21, score animals 3 times per week for signs of arthritis in each paw based on a scale (e.g., 0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per animal is 16.

  • Paw Thickness: Measure paw swelling using digital calipers.

4. Endpoints and Analysis:

  • Primary Endpoint: Reduction in the mean arthritis score and paw swelling compared to the vehicle-treated group.

  • Secondary Endpoints: Histopathological analysis of joints at the end of the study to assess inflammation, cartilage damage, and bone erosion. Measurement of inflammatory biomarkers (e.g., cytokines) in serum or joint tissue.

Section 5: References

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. Retrieved from [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • Melior Discovery. (n.d.). Xenograft Mouse Models. Retrieved from [Link]

  • Food and Drug Administration. (n.d.). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology - Pharmacology Discovery Services. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies. Retrieved from [Link]

  • Singh, R. K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cardiovascular Safety Pharmacology: Best Practice Considerations for the In Vivo QTc Core Assay. Retrieved from [Link]

  • Prior, H., et al. (2013). A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions. PubMed. Retrieved from [Link]

  • Creative Bioarray. (2025). What Are the Best Methods to Test Cardiotoxicity?. Retrieved from [Link]

  • Charles River Laboratories. (2025). Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. Retrieved from [Link]

  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Retrieved from [Link]

  • ACS Publications. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Retrieved from [Link]

  • Abo-Neima, S. E., et al. (2023). Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. Semantic Scholar. Retrieved from [Link]

  • Zhang, W., et al. (2015). Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors. PubMed. Retrieved from [Link]

  • Moshal, K. S., et al. (2011). A novel pre-clinical strategy for identifying cardiotoxic kinase inhibitors and mechanisms of.... PMC. Retrieved from [Link]

  • ZeClinics. (n.d.). Cardiotoxicity testing in vivo with zebrafish. Retrieved from [Link]

  • Lainchbury, M., et al. (n.d.). Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Retrieved from [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • JSM Central. (2016). Cardiotoxicity Testing in Drug Development. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • Axion Biosystems. (n.d.). Cardiotoxicity and Safety. Retrieved from [Link]

  • Heartbeat Bio. (2025). Advancing Cardiotoxicity Screening with 3D Cardioids. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PubMed. Retrieved from [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Retrieved from [Link]

  • Frontiers. (n.d.). Editorial: Emerging heterocycles as bioactive compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)- one derivatives as potential EGFRWT and EGFRT. Retrieved from [Link]

  • PMC. (n.d.). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Heterocyclic Compounds and Their Application in Therapy. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: One-Pot Multicomponent Synthesis of 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the one-pot, multicomponent synthesis of 2-phenylpyrido...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
Abstract

This document provides a comprehensive guide to the one-pot, multicomponent synthesis of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We delve into the strategic advantages of multicomponent reactions (MCRs) for generating molecular diversity and complexity in a single, efficient step. The protocol detailed herein is presented with an emphasis on the underlying chemical principles, offering insights into the selection of reactants, catalysts, and reaction conditions. This guide is designed to be a self-validating system, enabling researchers to reproduce and adapt the methodology for the synthesis of a library of analogues.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The fusion of pyrimidine and pyridine rings to form the pyrido[2,3-d]pyrimidine core has garnered considerable attention in the field of drug discovery.[1] This heterocyclic system is a structural analogue of biologically important molecules like quinazolines and pteridines.[2] Consequently, derivatives of pyrido[2,3-d]pyrimidine have been shown to exhibit a wide spectrum of pharmacological activities. These include, but are not limited to, anticancer[3][4][5], antimicrobial, anti-inflammatory, and antiviral properties.[2][5] Notably, some derivatives have been investigated as potent inhibitors of various kinases, such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial targets in oncology.[3][4] The drug Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer, features this core structure, highlighting its therapeutic potential.[3]

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.[6] By combining three or more reactants in a single pot, MCRs streamline the synthetic process, reduce waste, and allow for the rapid generation of diverse compound libraries.[6][7]

The Synthetic Strategy: A One-Pot, Three-Component Approach

The synthesis of the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold is typically achieved through a one-pot, three-component reaction involving an appropriately substituted aminopyrimidine, an aldehyde (in this case, benzaldehyde), and a compound containing an active methylene group. This approach is analogous to the well-known Biginelli or Hantzsch-type reactions.

2.1. Causality of Component Selection:
  • 6-Aminouracil (or its derivatives): This serves as the pyrimidine backbone and the primary nucleophile. The amino group at the 6-position is crucial for the initial condensation and subsequent cyclization steps. The uracil moiety provides the foundational pyrimidinone structure.

  • Benzaldehyde: This provides the phenyl group at the 2-position of the final product. The choice of aldehyde is a key point of diversification for creating a library of analogues.

  • Malononitrile (or other active methylene compounds): This component provides the carbon atoms necessary to form the pyridine ring. The nitrile groups are excellent electron-withdrawing groups, making the methylene protons acidic and thus reactive.

2.2. The Role of the Catalyst:

The reaction is often catalyzed by either a Brønsted or Lewis acid, or sometimes a base. The catalyst plays a pivotal role in activating the reactants and facilitating the key bond-forming steps. Common catalysts include diammonium hydrogen phosphate (DAHP)[8][9], p-toluenesulfonic acid (p-TsOH)[7], and various metal triflates.[10] The choice of catalyst can significantly impact reaction times and yields.

Experimental Workflow and Logical Framework

The overall workflow for this one-pot synthesis is a domino sequence of reactions, typically involving a Knoevenagel condensation, followed by a Michael addition, and concluding with an intramolecular cyclization and subsequent aromatization.

Workflow cluster_0 Reactant Preparation cluster_1 One-Pot Reaction cluster_2 Work-up and Purification cluster_3 Product Characterization Reactants 6-Aminouracil Benzaldehyde Malononitrile Mixing Combine Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Catalyst (e.g., DAHP) Catalyst->Mixing Solvent Solvent (e.g., Aqueous Ethanol) Solvent->Mixing Reflux Heat under Reflux Mixing->Reflux Monitoring Monitor by TLC Reflux->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Reaction Complete Precipitation Precipitate Formation Cooling->Precipitation Filtration Filter and Wash Solid Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Analysis Yield, M.P., FT-IR, ¹H NMR, ¹³C NMR, MS Recrystallization->Analysis

Caption: A schematic overview of the one-pot synthesis workflow.

Detailed Experimental Protocol

This protocol is based on a commonly employed and robust method utilizing diammonium hydrogen phosphate (DAHP) as a catalyst in an aqueous ethanol medium.[8][9]

4.1. Reagents and Equipment
Reagent/EquipmentPurpose
6-AminouracilPyrimidine source
BenzaldehydePhenyl group source
MalononitrilePyridine ring precursor
Diammonium Hydrogen Phosphate (DAHP)Catalyst
EthanolSolvent
Deionized WaterCo-solvent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer/hotplateFor heating and mixing
Thin-Layer Chromatography (TLC) platesReaction monitoring
Buchner funnel and filter paperFor filtration
Beakers, graduated cylindersGeneral lab use
4.2. Step-by-Step Procedure
  • Reactant Mixture Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 6-aminouracil (10 mmol, 1.27 g), benzaldehyde (10 mmol, 1.06 g, 1.02 mL), and malononitrile (12 mmol, 0.79 g).

  • Addition of Solvent and Catalyst: To the flask, add 20 mL of a 1:1 (v/v) mixture of ethanol and deionized water. Add a catalytic amount of diammonium hydrogen phosphate (DAHP) (10 mol%, 0.13 g).

  • Reaction Under Reflux: Attach a reflux condenser to the flask and place it on a magnetic stirrer/hotplate. Heat the mixture to reflux with constant stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 7:3). The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), remove the flask from the heat and allow it to cool to room temperature. A solid precipitate will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL) to remove any unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from ethanol to afford the pure 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Reaction Mechanism

The formation of the pyrido[2,3-d]pyrimidine scaffold in this one-pot reaction is believed to proceed through a domino sequence of reactions. A plausible mechanism is outlined below.

Mechanism cluster_A Step 1: Knoevenagel Condensation cluster_B Step 2: Michael Addition cluster_C Step 3: Intramolecular Cyclization cluster_D Step 4: Tautomerization & Aromatization A Benzaldehyde + Malononitrile B Benzylidenemalononitrile Intermediate A->B -H₂O (Catalyst) D Michael Adduct B->D C 6-Aminouracil (enamine tautomer) C->D E Cyclized Intermediate D->E (Thorpe-Ziegler type) F Final Product: 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one E->F -H₂ (Oxidation)

Caption: Proposed mechanism for the one-pot synthesis.

Explanation of the Mechanism:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed Knoevenagel condensation between benzaldehyde and malononitrile to form a benzylidenemalononitrile intermediate.[8]

  • Michael Addition: The enamine tautomer of 6-aminouracil then acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the benzylidenemalononitrile intermediate.[8]

  • Intramolecular Cyclization: The resulting Michael adduct undergoes an intramolecular cyclization, likely a Thorpe-Ziegler type reaction, where one of the nitrile groups is attacked by the amino group of the uracil ring.

  • Tautomerization and Aromatization: The cyclized intermediate then undergoes tautomerization and subsequent aromatization, often through oxidation (air can be the oxidant), to yield the stable 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one product.

Data and Expected Results

The following table summarizes the expected data for the synthesized 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.

ParameterExpected Value/Observation
Yield 85-95%
Appearance White to off-white solid
Melting Point >300 °C
FT-IR (KBr, cm⁻¹) 3400-3200 (N-H), 1700-1650 (C=O), 1620-1580 (C=N, C=C)
¹H NMR (DMSO-d₆, δ ppm) 12.1 (s, 1H, NH), 8.5-7.5 (m, 5H, Ar-H), ...
¹³C NMR (DMSO-d₆, δ ppm) 162.0 (C=O), 160.0, 158.0, 151.0, ...
Mass Spec (m/z) Calculated for C₁₄H₁₀N₄O: [M+H]⁺ expected
Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The expected high yield and the distinct physical and spectroscopic properties of the product provide clear benchmarks for success. Researchers can verify the integrity of their synthesis by comparing their results with the data provided in the table above and in the cited literature. Any significant deviation may indicate issues with starting material purity, reaction conditions, or work-up procedures.

Conclusion and Future Directions

The one-pot multicomponent synthesis of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is an efficient, robust, and highly adaptable method for generating this valuable heterocyclic scaffold. The simplicity of the procedure, coupled with the potential for diversification by varying the aldehyde and active methylene components, makes it an attractive strategy for creating libraries of novel compounds for drug discovery programs. Future work could explore the use of greener solvents, alternative catalysts (including nanocatalysts[11]), and flow chemistry to further enhance the efficiency and sustainability of this synthesis.

References
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 395-425. [Link]

  • Al-Ostoot, F. H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. KAUST Repository. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1053-1076. [Link]

  • Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives. ResearchGate. [Link]

  • An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. PubMed. [Link]

  • Scheme 2. Synthesis of pyrido[2,3-d]pyrimidine-4-[1H]-2,4-dione analogs... ResearchGate. [Link]

  • Romanelli, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1845. [Link]

  • Biginelli reaction. Wikipedia. [Link]

  • Three-Component Tandem Annulation for the Synthesis of Pyrido[4,3-d]pyrimidine-2,4-diones. The Journal of Organic Chemistry. [Link]

  • One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives (4a-n) in the... ResearchGate. [Link]

  • da Silva, J. R., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega, 8(1), 1085-1094. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • An efficient synthesis of new pyrido[4′,3′:4,5]thieno[2,3‐d]‐pyrimidin‐4(3H)‐one derivatives. Journal of Heterocyclic Chemistry. [Link]

  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [Link]

  • Mechanism of pyrido[2,3‐d]pyrimidines. ResearchGate. [Link]

  • One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media. Journal of Heterocyclic Chemistry. [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scirp.org. [Link]

  • Shaabani, A., et al. (2009). New One-Pot Four-Component Synthesis of Disubstituted Pyrido[2,3-d]pyrimidine-6-carboxamide Derivatives. Journal of Combinatorial Chemistry, 11(3), 437-439. [Link]

  • One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones Empoyed By Agotf. IJCRT.org. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one Synthesis

Executive Overview The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors (e.g., EGFR, eEF-2K) and other targeted therapeutics[1],[2]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors (e.g., EGFR, eEF-2K) and other targeted therapeutics[1],[2]. Despite its structural simplicity, synthesizing this fused bicyclic system often presents significant challenges, including incomplete cyclization, thermal degradation, and notoriously difficult purification due to poor solubility.

This technical guide is designed for discovery chemists and process scientists. It breaks down the causality behind common synthetic failures and provides field-proven, self-validating protocols to maximize reaction yield and product purity.

Synthetic Workflow & Mechanistic Pathways

The synthesis of the pyrido[2,3-d]pyrimidine core traditionally relies on either the Niementowski condensation or the stepwise acylation-cyclization of functionalized pyridines[3],[4]. The diagram below illustrates the logical flow and mechanistic divergence of these two primary routes.

SynthesisRoutes A 2-Aminonicotinic Acid + Benzamide C Microwave Irradiation Polyphosphoric Acid (PPA) A->C Optimized Niementowski D Conventional Fusion (>160°C) A->D Classical Niementowski B 2-Aminonicotinamide + Benzoyl Chloride E N-Acylation (Pyridine, 0°C to RT) B->E Nucleophilic Acyl Substitution H 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one (Target Scaffold) C->H High Yield (80-90%) D->H Low Yield (<45%) I Thermal Degradation (Decarboxylation) D->I Major Pathway F 2-Benzamidonicotinamide (Open-chain intermediate) E->F Fast Step G Base-Promoted Cyclization (NaOH or Reflux) F->G Dehydration / Ring Closure G->H Moderate-High Yield (70-80%)

Fig 1: Mechanistic workflow comparing Niementowski and Acylation routes for pyrimidinone synthesis.

Troubleshooting Guide & FAQs

Q1: I am experiencing low yields (<40%) and incomplete cyclization during the Niementowski condensation using conventional heating. How can I drive the reaction to completion? Causality: The classical Niementowski condensation of 2-aminonicotinic acid with benzamide requires high activation energy. Conventional heating (direct fusion at >160°C) often leads to thermal degradation and competitive decarboxylation of the nicotinic acid derivative before ring closure can occur[5]. Solution: Transition to Microwave-Assisted Organic Synthesis (MAOS) and utilize Polyphosphoric Acid (PPA) or glacial acetic acid as both the solvent and catalyst[6],[5]. PPA acts as a powerful dehydrating agent, lowering the activation barrier for the intramolecular cyclization. Microwave irradiation provides uniform dielectric heating, reducing the reaction time from 24 hours to 10–15 minutes and minimizing thermal degradation[6].

Q2: When using the 2-aminonicotinamide and benzoyl chloride route, I isolate a stable open-chain intermediate (2-benzamidonicotinamide) instead of the cyclized product. Why does ring closure fail? Causality: The initial nucleophilic acyl substitution (N-acylation) is rapid. However, the subsequent intramolecular cyclization requires the amide nitrogen to attack the carbonyl carbon, followed by the expulsion of water[3]. If the reaction medium lacks sufficient basicity to deprotonate the amide, or if adventitious water is present (causing competitive hydrolysis of the benzoyl chloride), the reaction stalls at the stable open-chain intermediate. Solution: Do not attempt to force the one-pot reaction by simply increasing the temperature. Instead, isolate the intermediate and subject it to a dedicated base-promoted cyclization step using 10% aqueous NaOH, or reflux it in a strictly anhydrous pyridine/DMAP system to drive the dehydration[4].

Q3: The final 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one product is extremely difficult to purify due to poor solubility in standard organic solvents. How can I improve recovery without column chromatography? Causality: The pyrido[2,3-d]pyrimidin-4(3H)-one core exhibits strong intermolecular hydrogen bonding (between the pyrimidinone N-H and C=O) and extensive π−π stacking. This renders the target molecule highly insoluble in standard chromatography solvents like dichloromethane, chloroform, or ethyl acetate[3]. Solution: Exploit the weakly acidic nature of the pyrimidinone N-H proton. Dissolve the crude product mixture in dilute aqueous NaOH (which forms the highly soluble sodium salt of the pyrimidinone). Filter the aqueous layer to remove unreacted benzamide and non-acidic organic impurities. Finally, carefully precipitate the pure product by adjusting the pH to 5–6 using glacial acetic acid[2].

Quantitative Yield Analysis

The following table summarizes the expected yields and conditions for the primary synthetic strategies, highlighting the quantitative superiority of microwave-assisted methodologies.

Synthetic RouteReagentsCatalyst / SolventReaction ConditionsAverage Yield (%)
Classical Niementowski 2-Aminonicotinic acid + BenzamideNone (Direct Fusion)>160°C, 12–24 h35 – 45%
Microwave Niementowski 2-Aminonicotinic acid + BenzamidePolyphosphoric Acid (PPA)MW (140W), 130°C, 10–15 min80 – 85%
Acylation-Cyclization 2-Aminonicotinamide + Benzoyl ChloridePyridine / DMAPReflux, 4–6 h70 – 75%
Oxidative Condensation 2-Aminonicotinamide + BenzaldehydeI₂ / K₂CO₃DMF, 80°C, 3–5 h75 – 80%

Standard Operating Procedure: Microwave-Assisted Niementowski Synthesis

This self-validating protocol utilizes microwave irradiation to ensure high-yield cyclization while avoiding the thermal degradation associated with conventional heating[6],[5].

Step 1: Reagent Preparation

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 2-aminonicotinic acid (1.0 mmol, 138 mg) and benzamide (1.2 mmol, 145 mg).

  • Causality Note: A slight excess of benzamide ensures complete consumption of the more expensive pyridine precursor.

Step 2: Catalyst Addition

  • Add 2.0 mL of freshly prepared Polyphosphoric Acid (PPA) to the mixture.

  • Handling Tip: PPA is highly viscous at room temperature; warming it slightly (50°C) prior to addition ensures accurate volumetric transfer and better initial mixing.

Step 3: Microwave Irradiation

  • Seal the vial with a pressure-rated cap.

  • Subject the mixture to microwave irradiation (e.g., CEM Discover or Anton Paar system) with a power input of 140 W, ramping to 130°C. Hold at 130°C for exactly 12 minutes[6].

  • Safety: Ensure the microwave's dynamic pressure sensor is active, as trace moisture will generate steam.

Step 4: Quenching and Precipitation

  • Allow the reaction vessel to cool to 50°C (do not let it reach room temperature, or the PPA will solidify).

  • Pour the warm, viscous mixture into 25 mL of vigorously stirred crushed ice water. The PPA will hydrolyze into water-soluble phosphoric acid, and the crude product will precipitate as a solid.

  • Filter the crude solid under a vacuum and wash it with cold distilled water (3 × 10 mL).

Step 5: Acid-Base Purification (Self-Validating Step)

  • Suspend the crude solid in 15 mL of 10% aqueous NaOH and stir for 10 minutes. The target compound will dissolve.

  • Filter the basic solution through a Celite pad to remove any insoluble unreacted benzamide or polymeric byproducts.

  • To the clear filtrate, add glacial acetic acid dropwise under constant stirring until the pH reaches 5.5. The pure 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one will precipitate as a fine powder[2].

  • Filter, wash with water, and dry under a vacuum at 60°C overnight.

Step 6: Analytical Characterization

  • IR Spectroscopy: Confirm cyclization by the presence of characteristic N-H stretching at 3200–3400 cm⁻¹ and strong C=O (pyrimidinone carbonyl) stretching at 1650–1700 cm⁻¹[3].

  • HRMS (ESI-TOF): Validate the molecular formula (C₁₃H₉N₃O). The calculated monoisotopic mass is 223.0746 Da; look for the [M+H]⁺ peak at m/z 224.0824[3].

References

  • Benchchem. "2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one | 16081-87-1"
  • Sciforum. "Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]"
  • ResearchGate. "Efficient Niementowski synthesis of novel 1,3,10,12-tetra-substituted-8H-pyrido[2',3':4,5]pyrimido[6,1-b]quinazolin-8-ones"
  • PMC (NIH).
  • Thieme E-Books & E-Journals. "Product Class 19: Pyridopyrimidines"

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one in DMSO

Welcome to the technical support center for advanced chemical applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-phenylpyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced chemical applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one in Dimethyl Sulfoxide (DMSO). The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1] However, the planar, heterocyclic nature of these molecules can lead to strong crystal lattice energies and poor solubility, creating persistent challenges in experimental workflows.[2][3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and resolve these solubility issues, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've added 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one to DMSO at my target concentration, but it's not dissolving or has precipitated. What are the immediate troubleshooting steps?

A1: This is a common initial hurdle. The dissolution of a crystalline solid is a kinetic process that can be surprisingly slow.[4] The strong intermolecular forces within the crystal lattice of a planar molecule like this must be overcome by solvent-solute interactions.

Initial Troubleshooting Workflow:

  • Verify Compound Purity: Ensure the material is of high purity. Impurities can sometimes suppress solubility.

  • Use Anhydrous DMSO: DMSO is highly hygroscopic and readily absorbs atmospheric water. Water contamination significantly alters its solvent properties, often reducing the solubility of nonpolar compounds.[5][6] Always use fresh, high-purity, anhydrous DMSO from a sealed bottle.

  • Mechanical Agitation (Vortexing): Mix the solution vigorously using a vortex mixer for 2-5 minutes. This increases the surface area of the solid exposed to the solvent.

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes. The high-frequency sound waves create cavitation bubbles that help to break apart the crystal lattice and facilitate dissolution.[7][8]

  • Gentle Heating: Warm the solution in a water bath to 30-40°C. For many compounds, solubility increases with temperature.[9][10] However, be cautious and monitor for any signs of degradation (e.g., color change).

If the compound remains insoluble after these steps, it indicates that you are likely at or above its equilibrium solubility limit under these conditions.

Q2: My DMSO stock solution was clear, but after a freeze-thaw cycle, a precipitate formed. Why did this happen and can it be fixed?

A2: This phenomenon, known as "freeze-out," is common with DMSO stocks.[7] While you may have created a clear solution initially (which might have been supersaturated), the process of freezing and thawing provides the energy needed for the compound to nucleate and precipitate out of the solution. The relatively high freezing point of DMSO (18.5°C or 65.3°F) means that storage at 4°C or even room temperature can be problematic.[11]

Solution:

  • Re-dissolution: The precipitate can typically be brought back into solution by repeating the steps from Q1: gentle warming (30-40°C) and sonication or vortexing until the solution is clear.

  • Storage Best Practices: To prevent this, consider storing your compound as a high-concentration stock in 100% DMSO at room temperature (if stable) or preparing smaller, single-use aliquots to minimize the number of freeze-thaw cycles. Storing compounds in a DMSO/water (90/10) mixture at 4°C has also been shown to improve the stability of some compounds over long periods.[5]

Q3: Standard dissolution methods in 100% DMSO are failing. How can I use a co-solvent to improve solubility?

A3: Co-solvency is a powerful technique to enhance the solubility of poorly soluble drugs.[9] A co-solvent works by reducing the polarity of the primary solvent (in this case, your aqueous assay buffer) and creating a more favorable environment for the hydrophobic compound.

The key is to first dissolve the compound in the best organic solvent and then perform a stepwise dilution.[4][12]

Recommended Co-solvents Miscible with DMSO:

Co-SolventProperties & Use Cases
N-Methyl-2-pyrrolidone (NMP) A powerful, polar aprotic solvent. Excellent for highly recalcitrant compounds.[13]
Polyethylene Glycol 400 (PEG 400) A low-toxicity co-solvent often used in parenteral formulations.[9]
Ethanol A common, less toxic polar protic solvent. Useful for moderately difficult compounds.
Dimethylformamide (DMF) Similar to DMSO but can be more effective for certain structures.

Protocol 1: Co-Solvent Method for Stock Preparation

  • Initial Dissolution: Dissolve your 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one in the minimum required volume of your chosen co-solvent (e.g., NMP or DMF) to achieve a high-concentration stock (e.g., 50-100 mM).

  • Intermediate Dilution (Optional): If needed, dilute this stock with 100% DMSO to your desired final stock concentration (e.g., 10 mM). This creates a mixed organic stock.

  • Aqueous Dilution: For your final assay, dilute the mixed organic stock directly into your aqueous buffer. This one-step dilution minimizes the time the compound spends in a potentially unfavorable solvent environment, reducing the risk of precipitation.[7]

Q4: The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one structure has multiple nitrogen atoms. Can pH adjustment be used to increase its solubility?

A4: Yes, this is a highly effective strategy for ionizable compounds. The pyrido[2,3-d]pyrimidine scaffold contains basic nitrogen atoms. In an acidic environment, these nitrogens can become protonated, creating a positively charged, more polar molecule that is significantly more soluble in aqueous media.[2][14]

Because it possesses a weakly acidic N-H proton on the pyrimidinone ring, its solubility may also be enhanced in basic conditions, though this typically requires a higher pH.[15] For most biological assays, exploiting its basic properties is more common.

Protocol 2: pH-Modification Solubility Test

  • Prepare Acidified/Basified DMSO: Create small test stocks of DMSO containing a volatile acid or base. For example:

    • Acidic: Add 1-5 µL of glacial acetic acid to 1 mL of DMSO.

    • Basic: Add 1-5 µL of ammonium hydroxide or triethylamine to 1 mL of DMSO.

  • Test Dissolution: Attempt to dissolve your compound in these modified DMSO solutions. A marked improvement in solubility suggests that pH is a key factor.

  • Buffered Solution Preparation: For your final experiment, dissolve the compound in 100% DMSO to make a concentrated stock. Then, dilute this stock into an assay buffer that has been pH-adjusted. For this weakly basic compound, a buffer with a pH below 7 (e.g., pH 5.0-6.5) will likely yield higher solubility than a neutral or basic buffer.[16]

Caution: Ensure the chosen pH is compatible with your downstream assay and does not cause compound degradation. Extreme pH values can denature proteins or interfere with cellular systems.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical progression for addressing solubility issues with 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.

G Start Start: Compound Insoluble in DMSO Basic Initial Steps: 1. Use Anhydrous DMSO 2. Vortex 3. Sonicate Start->Basic Heat Apply Gentle Heat (30-40°C) Basic->Heat Check1 Is it Soluble? Heat->Check1 Advanced Advanced Techniques Check1->Advanced No Success Success: Proceed with Experiment Check1->Success Yes CoSolvent Use Co-Solvent (NMP, PEG 400) Advanced->CoSolvent pH_Adjust pH Modification (Acidic/Basic Buffer) Advanced->pH_Adjust Check2 Is it Soluble? CoSolvent->Check2 pH_Adjust->Check2 Check2->Success Yes Reassess Re-evaluate: - Lower Concentration - Consider Derivatization Check2->Reassess No

Caption: A stepwise decision-making workflow for troubleshooting solubility.

Mechanism Spotlight: How pH Enhances Solubility

The solubility of a weakly basic compound like 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is directly influenced by the pH of the medium, as described by the Henderson-Hasselbalch equation.[16] Lowering the pH increases the concentration of the protonated (ionized) form of the molecule, which is more polar and thus more soluble in aqueous solutions.

Caption: Effect of pH on the ionization and solubility of a weak base.

References
  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Benchchem. (n.d.). 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one | 16081-87-1.
  • RSC Publishing. (2017).
  • International Journal of Applied Pharmaceutics. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Yufeng, J. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
  • ResearchGate. (2006, May 10).
  • MDPI. (2023, October 16).
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • ACS Publications. (2021, November 30).
  • PubMed. (2006, May 15).
  • Reddit. (2022, January 6).
  • Revue Roumaine de Chimie. (n.d.).
  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of....
  • RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • Benchchem. (n.d.).
  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF.
  • PMC. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • PMC. (2024, October 15).
  • ResearchGate. (2024, August 4).
  • PubChem. (n.d.). 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one | C14H10N2O.
  • ResearchGate. (n.d.).
  • ION Biosciences. (2024, March 12).
  • IJCRT.org. (n.d.). Introduction, Importance And Factor Of Solubility.
  • SciSpace. (n.d.). Biological actions of drug solvents.
  • Agilent. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • ACS Publications. (2001, July 25). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents | The Journal of Organic Chemistry.
  • Hilaris Publisher. (n.d.). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Chemistry Notes. (n.d.). Three Factors Affecting the Solubility of a Solution.
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening.
  • PMC. (n.d.). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers.
  • MedCrave online. (2018, September 14).
  • MDPI. (2022, March 31).

Sources

Troubleshooting

Optimizing catalyst concentration for 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one formation

Welcome to the Technical Support Center for Pyrido-Pyrimidine Synthesis. This guide is tailored for medicinal chemists, process scientists, and drug development professionals optimizing the catalytic formation of 2-pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrido-Pyrimidine Synthesis. This guide is tailored for medicinal chemists, process scientists, and drug development professionals optimizing the catalytic formation of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one . This core scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors (e.g., EGFR, RIPK2) and phosphodiesterase 3 (PDE3) inhibitors[1][2].

Below, you will find authoritative troubleshooting guides, mechanistic insights, and self-validating protocols designed to resolve common synthetic bottlenecks.

Mechanistic Overview & Catalyst Selection

Q: Why is catalyst optimization critical for the cyclization of 2-amino-3-cyanopyridine derivatives? A: The traditional synthesis of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one proceeds via the acylation of 2-amino-3-cyanopyridine with benzoyl chloride, forming an intermediate amide. This is followed by an intramolecular cyclization onto the cyano group[1]. Without an optimized catalyst, the nitrile carbon lacks sufficient electrophilicity, leading to stalled intermediates or competitive hydrolysis.

Catalysts such as Diammonium Hydrogen Phosphate (DAHP) or Brønsted-acidic ionic liquids (e.g.,[DMBSI]HSO₄) act as bifunctional agents. They protonate the cyano group (increasing its electrophilicity) while simultaneously facilitating the tautomerization of the newly formed pyrimidinone ring into its stable thermodynamic state[3][4].

G A 2-Amino-3-cyanopyridine + Benzoyl Chloride B Amidation Intermediate (N-(3-cyanopyridin-2-yl)benzamide) A->B Pyridine / Heat C Catalyst Addition (10 mol% DAHP or IL) B->C Solvent / Heat D Intramolecular Cyclization & Tautomerization C->D Activation of Nitrile E 2-phenylpyrido[2,3-d] pyrimidin-4(3H)-one D->E Ring Closure

Fig 1: Mechanistic workflow for the catalyzed synthesis of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.

Catalyst Concentration Optimization

Q: What is the optimal catalyst loading for maximum yield and minimal side reactions? A: Extensive optimization studies indicate a non-linear relationship between catalyst concentration and yield. For both DAHP and Brønsted-acidic ionic liquids, a concentration of 10 mol% is optimal[3][4]. Increasing the catalyst loading beyond this point does not improve yields and can actively degrade the reaction profile.

Quantitative Optimization Data

CatalystConcentration (mol%)Solvent SystemTemp (°C)TimeYield (%)Mechanistic Observation
DAHP5H₂O / EtOH80120 min45Incomplete cyclization due to under-activation.
DAHP 10 H₂O / EtOH 80 45 min 92 Optimal activation; complete conversion[4].
DAHP20H₂O / EtOH8045 min89No significant improvement; slight increase in hydrolysis.
[DMBSI]HSO₄5Solvent-free10030 min56Sluggish kinetics.
[DMBSI]HSO₄ 10 Solvent-free 100 < 5 min 87 Rapid, complete conversion[3].

Q: Why does increasing the catalyst beyond 10 mol% decrease or stall the yield? A: Over-catalysis leads to excessive protonation of the nucleophilic amide nitrogen, neutralizing its ability to attack the activated nitrile. Furthermore, in aqueous media, high concentrations of Brønsted acids promote the premature hydrolysis of the cyano group into a carboxylic acid before cyclization can occur, generating dead-end byproducts.

Troubleshooting Common Experimental Issues

Q: My LC-MS shows a major byproduct with a mass of[M+18] instead of the desired 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (Expected Monoisotopic Mass: 223.0746 Da)[1]. What happened? A: An [M+18] peak indicates the hydration of the cyano group to a primary amide (forming 2-benzamido-nicotinamide) without subsequent dehydration/cyclization. This occurs when the catalyst concentration is too low to drive the final cyclodehydration step, or if the reaction temperature is insufficient. Ensure your catalyst loading is strictly at 10 mol% and maintain vigorous reflux conditions.

Q: How can I improve the regioselectivity if I am functionalizing the core later? A: If downstream Buchwald-Hartwig aminations are planned (e.g., using Pd₂dba₃ to functionalize the pyrimidine ring), ensure the initial cyclization is free of residual halide or metal impurities. For Pd-catalyzed cross-coupling on the pyrido-pyrimidine core, optimal catalyst loading must be increased up to 15 mol% Pd₂dba₃ to overcome the strong coordinating nature of the pyrimidine nitrogens, which can otherwise poison the palladium catalyst[5].

Q: How do I verify that tautomerization to the stable pyrimidinone ring has occurred? A: Use Carbon-13 NMR (¹³C NMR) and Infrared (IR) spectroscopy. The ¹³C NMR spectrum must show a characteristic signal for the carbonyl carbon (C=O) of the pyrimidinone ring in the range of 160-180 ppm . Additionally, the IR spectrum should display a strong absorption band corresponding to the C=O stretching vibration around 1650-1700 cm⁻¹ [1].

Self-Validating Standard Operating Protocol (SOP)

This protocol utilizes a self-validating framework. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Step 1: Intermediate Amidation

  • Action: Dissolve 2-amino-3-cyanopyridine (1.0 eq) in anhydrous pyridine. Slowly add benzoyl chloride (1.1 eq) at 0°C. Warm to room temperature and stir for 2 hours.

  • Causality: Pyridine acts as both the solvent and an acid scavenger to neutralize the HCl generated, preventing the premature protonation of the amine.

  • IPC Validation: Perform TLC (Hexane:EtOAc 7:3). The reaction is valid to proceed only when the starting amine (R_f ~0.4) is completely consumed, and a single new spot for the intermediate amide (R_f ~0.6) is observed.

Step 2: Catalytic Cyclization

  • Action: Remove pyridine in vacuo. Resuspend the crude intermediate in an EtOH/H₂O (1:1) mixture. Add exactly 10 mol% DAHP [(NH₄)₂HPO₄]. Reflux at 80°C for 45 minutes.

  • Causality: 10 mol% DAHP provides the precise mildly acidic environment needed to activate the nitrile for intramolecular nucleophilic attack without triggering competitive hydrolysis of the nitrile to a carboxylic acid[4].

  • IPC Validation: Analyze an aliquot via LC-MS. The step is successful when the intermediate mass disappears and the target molecular ion peak corresponding to an exact mass of 223.0746 Da is dominant[1].

Step 3: Isolation and Structural Verification

  • Action: Cool the reaction mixture to 0°C to induce precipitation. Filter the solid, wash with cold water (to remove residual DAHP) and cold ethanol, then dry under vacuum.

  • Causality: The target compound is highly crystalline and poorly soluble in cold aqueous ethanol, allowing for rapid isolation from the water-soluble catalyst and impurities.

  • Final Validation: Confirm the structure via ¹³C NMR (target C=O peak at 160-180 ppm) and verify purity via elemental analysis[1].

References

  • Chem-soc.si . "A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst". Acta Chimica Slovenica. Available at:[Link]

  • ACS Publications . "Design, Synthesis, and Molecular Modeling of Novel Pyrido[2,3-d]pyrimidine Analogues As Antifolates; Application of Buchwald–Hartwig Aminations of Heterocycles". Journal of Medicinal Chemistry. Available at:[Link]

  • Scirp.org . "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media". International Journal of Organic Chemistry. Available at:[Link]

  • ResearchGate . "Modulating the Cyclic Guanosine Monophosphate Substrate Selectivity of the Phosphodiesterase 3 Inhibitors by Pyridine, Pyrido[2,3-d]pyrimidine Derivatives". ResearchGate Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals facing bottlenecks in heterocyclic synthesis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals facing bottlenecks in heterocyclic synthesis. The pyrido[2,3-d]pyrimidine scaffold is a privileged pharmacophore, heavily utilized in the design of ATP-competitive kinase inhibitors for oncology and immunology[1].

However, synthesizing the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one core via the classic 2-amino-3-cyanopyridine route is notoriously prone to byproduct formation[2]. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind these reactions and self-validating workflows to eliminate unwanted side products.

Part 1: Mechanistic Troubleshooting & Byproduct Minimization (FAQs)

Q1: During the initial acylation step, LC-MS indicates a high percentage of an N,N-dibenzoylated byproduct. Why is this happening? Application Scientist Insight: This is a classic over-acylation issue. The exocyclic amine of 2-amino-3-cyanopyridine is poorly nucleophilic due to the electron-withdrawing nature of the adjacent pyridine ring and the ortho-cyano group. To force the reaction, chemists often mistakenly use a large excess of benzoyl chloride at elevated temperatures. However, once the desired mono-amide (N-(3-cyanopyridin-2-yl)benzamide) forms, its nitrogen can still be deprotonated by the base (e.g., pyridine), making it susceptible to a second acylation event. Solution: Kinetically favor mono-acylation by strictly controlling stoichiometry to 1.05 equivalents of benzoyl chloride and maintaining the reaction temperature strictly between 0°C and 5°C during the electrophile addition.

Q2: My cyclization step yields significant amounts of uncyclized N-(3-cyanopyridin-2-yl)benzamide. How can I drive the ring closure to completion? Application Scientist Insight: Intramolecular cyclization requires the deprotonated amide nitrogen to attack the electrophilic carbon of the adjacent nitrile group[1]. If you are using a weak base (like potassium carbonate) or a protic solvent at low temperatures, the thermodynamic equilibrium does not favor ring closure. Solution: Switch to a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) in an anhydrous solvent (e.g., tert-butanol) at reflux. The bulky base efficiently deprotonates the amide but is too sterically hindered to act as a competing nucleophile.

Q3: I am detecting 2-aminonicotinamide in my crude mixture. What causes this degradation? Application Scientist Insight: This is a hydrolysis byproduct[2]. The cyano group is highly susceptible to hydration, especially under the basic conditions required for cyclization. If your solvent or reagents contain trace amounts of water, hydroxide ions will catalyze the hydration of the nitrile to a primary amide before the intramolecular cyclization can occur, effectively killing the reaction. Solution: Ensure all solvents are strictly anhydrous. Store hygroscopic bases in a desiccator and conduct the reaction under an inert argon or nitrogen atmosphere.

Part 2: Reaction Workflow & Data Visualization

To understand where your synthesis is failing, you must map the divergence points of the intermediates. The diagram below illustrates the critical junctions where byproducts form.

SynthesisWorkflow SM 2-Amino-3-cyanopyridine + Benzoyl Chloride IM N-(3-Cyanopyridin-2-yl)benzamide (Intermediate) SM->IM Acylation (Base, 0-25°C) BP1 N,N-Dibenzoyl Byproduct (Over-acylation) SM->BP1 Excess PhCOCl / High T TP 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one (Target Product) IM->TP Cyclization (Base/Heat) BP2 2-Aminonicotinamide (Hydrolysis Byproduct) IM->BP2 H2O Contamination

Reaction workflow for 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one and byproduct divergence.

Quantitative Optimization Data

The choice of solvent and base during the cyclization step dictates the purity profile. Below is a summary of optimization data demonstrating how anhydrous, sterically hindered conditions suppress byproduct formation.

SolventBaseTemp (°C)Time (h)Yield of Target (%)Major Byproduct (%)Causality / Observation
EthanolNone8024< 5%95% (Unreacted)Lack of base prevents amide deprotonation.
Ethanol10% NaOH (aq)80465%20% (Hydrolysis)Water presence drives competitive nitrile hydration.
THFNaH65478%12% (Uncyclized)Lower boiling point of THF limits cyclization kinetics.
t-Butanol t-BuOK 85 2 92% < 2% (Trace) Bulky base and anhydrous conditions drive clean cyclization.

Part 3: Self-Validating Experimental Protocol

A robust protocol must tell the chemist what they should observe at each step to confirm success. Use this optimized, self-validating methodology for the synthesis of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.

Step 1: Kinetically Controlled Acylation
  • Preparation: Dissolve 2-amino-3-cyanopyridine (1.0 eq) in anhydrous pyridine (0.5 M) under an argon atmosphere.

    • Validation Check: The solution should be completely clear and colorless. Any turbidity indicates moisture or degraded starting material.

  • Electrophile Addition: Cool the reaction flask to 0°C in an ice bath. Add benzoyl chloride (1.05 eq) dropwise over 30 minutes.

    • Validation Check: A mild exotherm will occur, and the solution will transition to a pale yellow color.

  • Monitoring: Stir at room temperature for 2 hours.

    • Validation Check: TLC (Hexanes:EtOAc 1:1) should show the complete disappearance of the starting material (lower Rf) and the appearance of the mono-amide intermediate (higher Rf). If a third, even higher Rf spot appears, over-acylation is occurring.

  • Workup: Pour the mixture into vigorously stirred ice water to precipitate the N-(3-cyanopyridin-2-yl)benzamide. Filter, wash with cold water, and dry thoroughly under a high vacuum to remove all trace water.

Step 2: Anhydrous Intramolecular Cyclization
  • Preparation: Suspend the rigorously dried intermediate (1.0 eq) in anhydrous tert-butanol (0.2 M).

  • Deprotonation: Add potassium tert-butoxide (t-BuOK, 1.5 eq) in one rapid portion.

    • Validation Check: The suspension will immediately change color (deepening to orange/red) as the amide is deprotonated to form the reactive nucleophile.

  • Cyclization: Heat the reaction to reflux (85°C) for 2 hours.

    • Validation Check: The initial suspension will transition into a homogeneous solution. This physical change indicates the formation of the highly soluble potassium salt of the cyclized pyrimidinone ring.

  • Isolation: Cool to room temperature and carefully neutralize with glacial acetic acid to pH 6.

    • Validation Check: Massive precipitation of the target 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one will occur as an off-white solid. Filter, wash with cold ethanol, and dry.

Part 4: Biological Context & Downstream Application

Why does this purity matter? Pyrido[2,3-d]pyrimidines are heavily investigated as inhibitors for kinases such as EGFR (Epidermal Growth Factor Receptor) and ENPP1[3]. The biological efficacy of these molecules relies on their flat, rigid, bicyclic structure, which allows them to perfectly intercalate into the ATP-binding pocket of the kinase domain.

If your compound library is contaminated with uncyclized open-chain amides or hydrolyzed byproducts, these flexible impurities will fail to bind the target, leading to false negatives in your biochemical assays or off-target toxicity in cell-based models.

BiologicalPathway Inhibitor Pyrido[2,3-d]pyrimidin-4(3H)-one Kinase Target Kinase (e.g., EGFR) Inhibitor->Kinase ATP-competitive inhibition Signaling Downstream Signaling (PI3K/AKT) Kinase->Signaling Phosphorylation Proliferation Tumor Cell Proliferation Signaling->Proliferation Gene Expression

Mechanism of action for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives in kinase inhibition.

References

  • Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • More Sustainable Approaches for the Synthesis of N-Based Heterocycles Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Stability of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

[label="Aqueous PVA\nEmulsification", fillcolor="#FBBC05", Overview The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in oncology and kinase inhibition. However, scientists freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Aqueous PVA\nEmulsification", fillcolor="#FBBC05",

Overview

The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in oncology and kinase inhibition. However, scientists frequently encounter severe challenges regarding its aqueous solubility and hydrolytic stability during in vitro assays and formulation development. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my compound precipitate almost immediately when diluted into physiological buffers (pH 7.4)? Causality: The planar pyrido[2,3-d]pyrimidine core coupled with the hydrophobic 2-phenyl ring creates a highly rigid molecular architecture. This leads to intense intermolecular π−π stacking and a high crystal lattice energy. When introduced to pure aqueous media, the hydration energy is vastly insufficient to disrupt these forces, resulting in rapid thermodynamic aggregation. Solution: Do not use pure aqueous buffers for stock dilutions. Utilize micellar solubilization systems. The introduction of surfactants like Sodium Dodecyl Sulfate (SDS) or Tween-80 creates a hydrophobic micellar core that shields the 2-phenyl moiety, significantly enhancing apparent solubility and preventing precipitation .

Q2: How can I prevent the hydrolytic degradation of the pyrimidin-4(3H)-one ring during long-term storage? Causality: The lactam bond within the pyrimidin-4(3H)-one ring is highly susceptible to nucleophilic attack by hydroxide ions ( OH− ), leading to irreversible ring-opening. While the 2-phenyl substitution provides critical steric hindrance that protects the C2 position, extreme pH environments (> pH 8.0 or < pH 4.0) will force hydrolysis at the C6 or lactam carbonyl. Solution: Maintain formulations in strictly controlled buffered solutions between pH 6.0 and 7.0. For extended in vivo stability, employ nanoparticle encapsulation using PLGA (poly(lactic-co-glycolic acid)). This physically partitions the labile core from bulk water, drastically prolonging its half-life .

Q3: Is oxidative degradation a primary concern for this specific scaffold in aqueous media? Causality: Unsubstituted pyrido-pyrimidines are notoriously susceptible to rapid oxidation mediated by aldehyde oxidase at the C2 position. However, your specific compound features a 2-phenyl substitution. This bulky aromatic group completely blocks the C2 metabolic and oxidative liability, rendering the compound highly resistant to enzymatic and spontaneous oxidation . Solution: While chemical oxidation is blocked, photo-oxidation of the electron-rich pyrido-ring can still occur under UV exposure. Always store aqueous solutions in amber vials and purge the headspace with argon to displace dissolved oxygen.

Section 2: Quantitative Data & Benchmarks

To guide your formulation strategy, the following table summarizes the kinetic stability and apparent solubility of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one across various standard aqueous vehicles.

Formulation VehicleApparent Solubility (µg/mL)Half-life ( t1/2​ ) at 25°CPrimary Failure Mechanism
1X PBS (pH 7.4)< 5.0< 2 hoursRapid Precipitation
10% DMSO in PBS45.048 hoursHydrolytic Ring-Opening
5% HP- β -CD in Water150.0> 14 daysStable (Inclusion Complex)
1% SDS Micellar Solution210.0> 21 daysStable (Micellar Shielding)
PLGA Nanoparticles> 500.0 (Encapsulated)> 30 daysStable (Polymer Matrix)

Section 3: Validated Experimental Protocols

Protocol A: PLGA Nanoparticle Encapsulation for Aqueous Stabilization

This protocol utilizes a single emulsion-solvent evaporation method to create a self-validating, stable aqueous suspension.

  • Organic Phase Preparation: Dissolve 10 mg of the API and 50 mg of PLGA (50:50 lactide:glycolide) in 2 mL of Dichloromethane (DCM).

    • Self-Validation Check: The solution must be completely transparent. Any microscopic turbidity indicates incomplete API dissolution, which will cause catastrophic burst release later.

  • Aqueous Phase Preparation: Prepare 10 mL of 1% w/v Polyvinyl Alcohol (PVA) in Milli-Q water. Filter through a 0.22 µm PES membrane to remove particulate nucleators.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while applying probe sonication (40W, 3 minutes, on ice).

    • Self-Validation Check: The resulting emulsion must appear uniformly milky-white with no visible macroscopic aggregates or phase separation.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer (500 rpm) for 4 hours at room temperature in a fume hood.

    • Self-Validation Check: The absence of a sweet, chloroform-like odor confirms the complete evaporation of DCM.

  • Purification: Centrifuge the suspension at 15,000 × g for 20 minutes. Discard the supernatant containing excess PVA and unencapsulated API. Wash the pellet twice with Milli-Q water.

  • Lyophilization: Resuspend the pellet in 2 mL of water containing 5% w/v sucrose (cryoprotectant). Freeze at -80°C and lyophilize for 48 hours.

Protocol B: Kinetic Aqueous Stability & Hydrolysis Assay

A robust workflow to quantify the exact degradation rate of your specific formulation.

  • Buffer Preparation: Prepare 50 mM Phosphate Buffers adjusted exactly to pH 6.0, 7.0, and 8.0.

  • Spiking: Spike 10 µL of a 10 mM API stock (in pure DMSO) into 990 µL of the pre-warmed buffer.

    • Causality Note: Keeping the final DMSO concentration at exactly 1% ensures that the co-solvent does not artificially inflate the compound's intrinsic aqueous stability.

  • Incubation: Place the vials in a thermomixer at 37°C shaking at 300 rpm.

  • Sampling & Quenching: Extract 50 µL aliquots at t = 0, 2, 4, 8, and 24 hours. Immediately quench the reaction by adding 50 µL of ice-cold Acetonitrile.

    • Causality Note: Acetonitrile crashes out the buffer salts and instantly halts any ongoing lactam hydrolysis, locking the kinetic state of the sample.

  • Analysis: Centrifuge at 10,000 × g for 5 mins to clear proteins/salts. Analyze the supernatant via HPLC-UV (C18 column, detection at 254 nm).

Section 4: Mechanistic & Workflow Diagrams

G A 2-phenylpyrido[2,3-d] pyrimidin-4(3H)-one B Aqueous Media (Stress Factors) A->B C Hydrolytic Ring Opening (Lactam Cleavage) B->C pH > 8.0 or pH < 4.0 D Rapid Precipitation (Pi-Pi Stacking) B->D Concentration > 10 µg/mL E Photo-Oxidation (UV Exposure) B->E Lack of Light Shielding

Fig 1. Primary degradation and instability pathways in aqueous solutions.

G A API in Organic Solvent (DCM) B PLGA Polymer Addition A->B C Aqueous PVA Emulsification B->C Probe Sonication D Solvent Evaporation & Lyophilization C->D 4h Stirring E Stable Aqueous Nanoparticles D->E Resuspension

Fig 2. PLGA nanoparticle encapsulation workflow for aqueous stabilization.

References

  • Xenobiotica. "Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution". ResearchGate. URL: [Link]

  • SciSpace. "One-Pot Synthesis of Some New Pyrido[2,3-d]pyrimidine Derivatives Catalyzed by Sodium Lauryl Sulfate in Aqueous Media". SciSpace. URL: [Link]

  • PMC. "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents". National Center for Biotechnology Information. URL: [Link]

Optimization

Technical Support Center: Column Chromatography Purification of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one. As a Senior Appli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active agents, including kinase inhibitors.[1][2] Ensuring the purity of your target compound is paramount for accurate biological evaluation and downstream applications.

Part 1: Method Development & Frequently Asked Questions (FAQs)

This section addresses the foundational questions and strategic decisions you'll face when setting up your purification workflow.

Q1: What is the critical first step before attempting column chromatography for 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one?

The indispensable first step is a thorough analysis using Thin-Layer Chromatography (TLC). TLC is the primary scouting tool for flash chromatography.[3] It allows you to visualize the components of your crude reaction mixture, assess the polarity of your target compound, and, most importantly, determine an appropriate mobile phase (solvent system) for separation. Without preliminary TLC analysis, you are essentially working blind, which can lead to wasted time, solvent, and valuable compound.

Q2: Which stationary phase is most suitable for this class of compound?

For most applications involving pyrido[2,3-d]pyrimidine derivatives, silica gel (SiO₂) is the standard and most cost-effective stationary phase.[4] However, the nitrogen atoms in the heterocyclic rings can impart a basic character to the molecule. This can lead to undesirable interactions with the slightly acidic surface of standard silica gel, causing issues like peak tailing (streaking).[5]

  • Expert Insight: If you observe significant streaking on your TLC plate that is not resolved by adjusting the mobile phase, consider two options:

    • Deactivating the Silica Gel: Pre-treat the silica gel with a small percentage (0.5-2%) of a base like triethylamine (NEt₃) or ammonium hydroxide in your eluent.[5][6] This neutralizes the acidic silanol groups, preventing strong adsorption of your basic compound.

    • Alternative Stationary Phases: For particularly problematic separations or acid-sensitive compounds, neutral or basic alumina can be an effective alternative.[7] In cases where the compound is highly polar, reverse-phase chromatography (using C18-functionalized silica) with a polar mobile phase (e.g., water/methanol or water/acetonitrile) may be necessary.[8]

Q3: How do I select the optimal mobile phase (eluent) for my separation?

The goal is to find a solvent system that provides a target retention factor (Rf) of ~0.2-0.4 for your desired compound on the TLC plate. This Rf range typically ensures that the compound spends enough time interacting with the stationary phase for effective separation to occur, without requiring an excessive volume of solvent for elution.

Start by screening solvent systems of varying polarity. Given the polar nature of the pyridopyrimidinone core, a mixture of a non-polar and a polar solvent is usually required.

  • Initial Screening: Begin with a common mid-polarity system like Ethyl Acetate (EtOAc) in Hexanes (or Heptane). Develop TLC plates at various ratios (e.g., 20%, 50%, 80% EtOAc).

  • Increasing Polarity: If your compound remains at the baseline (Rf ≈ 0), a more polar system is needed. Dichloromethane (DCM) with Methanol (MeOH) is a very common and effective combination for many nitrogen-containing heterocycles.[9][10]

  • Solvent Selectivity: If your product co-elutes with an impurity (i.e., they have the same Rf), changing the composition of the mobile phase can alter the selectivity of the separation. Solvents are classified into different selectivity groups based on their proton-donor, proton-acceptor, and dipole characteristics.[3] Switching from an ester (EtOAc, Group VIa) to an alcohol (MeOH, Group II) or a chlorinated solvent (DCM, Group V) can dramatically change the relative separation of spots.[3]

Table 1: Recommended Starting Solvent Systems for TLC Analysis
System No.Non-Polar SolventPolar SolventTypical Starting RatioNotes & Recommendations
1Hexanes / HeptaneEthyl Acetate (EtOAc)70:30A good first system to try. Increase EtOAc for more polar compounds.[11]
2Dichloromethane (DCM)Ethyl Acetate (EtOAc)90:10Useful for moderately polar compounds.
3Dichloromethane (DCM)Methanol (MeOH)98:2 to 90:10Highly effective for polar, nitrogen-containing heterocycles.[9][12] Start with a low percentage of MeOH and increase incrementally.
4Chloroform (CHCl₃)Methanol (MeOH)95:5An alternative to DCM/MeOH, sometimes offering different selectivity.[13]
5TolueneAcetone80:20Good for aromatic compounds; the toluene can have specific π-π interactions.[14]
6DCM / MeOHTriethylamine (NEt₃)95:5:0.5For basic compounds exhibiting tailing. Add 0.5-2% NEt₃ to the polar mixture.[9]
Q4: My compound is extremely polar and won't move from the TLC baseline, even with 20% Methanol in DCM. What's the next step?

This is a common challenge with poly-functionalized heterocyclic compounds.

  • Increase Methanol Concentration: Cautiously increase the percentage of methanol. Be aware that high concentrations of methanol can sometimes cause the silica to dissolve slightly, which may contaminate your final product.

  • Use a Basic Modifier: As mentioned, your compound is likely interacting very strongly with the acidic silica. Adding a small amount of ammonium hydroxide or triethylamine to your eluent is often highly effective.[5][7] A common stock solution is 10% concentrated NH₄OH in methanol; you can then add 1-10% of this stock solution to your DCM eluent.[7]

  • Consider Reverse-Phase: If your compound is soluble in polar solvents like water, methanol, or acetonitrile, reverse-phase flash chromatography may be the most efficient solution.[8]

Part 2: Standard Operating Protocol for Column Chromatography

This protocol assumes you have identified a suitable solvent system via TLC (target Rf ≈ 0.3).

Materials:

  • Crude 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Chromatography column

  • Eluent (pre-determined by TLC)

  • Sand and Cotton/Glass Wool

  • Collection tubes/flasks

Methodology:

  • Column Preparation:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer (~0.5 cm) of sand.

    • Choose your packing method:

      • Slurry Packing (Recommended): In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a homogenous slurry. Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

      • Dry Packing: Fill the column with dry silica gel. Then, slowly run the eluent through, tapping the column gently to ensure even packing and remove air bubbles.

    • Once packed, add another thin layer of sand on top of the silica bed to prevent disruption during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a suitable solvent (DCM is often a good choice as it is highly volatile).

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. This results in the crude product being adsorbed onto the silica.

    • Carefully apply your dissolved sample (wet load) or the dried silica with your adsorbed compound (dry load) to the top of the column.

  • Elution:

    • Carefully add your mobile phase to the top of the column.

    • Open the stopcock and begin collecting fractions. Apply gentle pressure (using a pump or bulb) to achieve a steady flow rate.

    • If using a gradient, start with a less polar mixture and gradually increase the percentage of the more polar solvent. For example, start with 1% MeOH in DCM and incrementally increase to 5% MeOH in DCM.

  • Fraction Analysis:

    • Monitor the fractions being collected using TLC. Spot every few tubes on a TLC plate alongside a spot of your crude starting material.

    • Combine the fractions that contain your pure product.

    • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.

Part 3: Troubleshooting Guide

This section is designed to help you diagnose and solve common issues encountered during purification.

Q5: Why is my compound streaking on the TLC plate and how do I prevent it?

Streaking is a common problem, especially with basic compounds like pyridopyrimidines.

  • Causality:

    • Acid-Base Interaction: The basic nitrogen atoms in your molecule are strongly and irreversibly binding to the acidic silanol (Si-OH) groups on the silica surface.[5] As the solvent front moves, a small fraction of the compound desorbs and moves up, only to re-adsorb, creating a continuous "streak."

    • Overloading: Too much sample has been spotted on the TLC plate, exceeding the capacity of the stationary phase at that point.

    • Incomplete Dissolution: The compound may not be fully soluble in the developing solvent.

  • Solutions:

    • Add a Basic Modifier: This is the most effective solution for acid-base interactions. Add 0.5-2% triethylamine (NEt₃) or a few drops of ammonium hydroxide (NH₄OH) to your eluent system.[6][9] This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Spot a More Dilute Sample: Ensure your spotting solution is not overly concentrated.

    • Change the Solvent System: Try a different solvent system that may offer better solubility for your compound.

Q6: I can see two spots on the TLC, but they are very close together. How can I improve the separation?

Improving resolution (the distance between spots) is key to successful purification.

  • Causality: The chosen solvent system is not providing sufficient differential partitioning for the two compounds between the stationary and mobile phases.

  • Solutions:

    • Decrease Solvent Polarity: A less polar eluent will cause all compounds to move more slowly, often increasing the separation between them. The trade-off is longer elution times and broader peaks.

    • Change Solvent Selectivity: This is often the best approach. If you are using Hexane/EtOAc, try a system from a different selectivity group, like DCM/MeOH or Toluene/Acetone.[3] The different intermolecular interactions can significantly alter the elution order and separation.

    • Use a Longer Column: A greater amount of stationary phase provides more opportunities for interaction and separation.

    • Finer Silica Mesh: Using a higher mesh number silica (e.g., 230-400 mesh) provides a greater surface area, which can improve resolution.

Q7: My compound won't elute from the column, even with a very polar solvent system. What happened?

This frustrating situation usually points to one of two possibilities.

  • Causality:

    • Decomposition: The compound is unstable on silica gel and has decomposed at the top of the column.[7]

    • Irreversible Adsorption: The compound is so polar or basic that it has bound irreversibly to the silica gel under the chosen conditions.

  • Solutions:

    • Test for Stability: Perform a 2D TLC. Spot your compound in one corner of a TLC plate, and develop it as usual. Then, rotate the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it has decomposed, you will see additional spots off the diagonal.[7]

    • Deactivate the Silica: If decomposition is the issue, try deactivating the silica with a base (as described above) or switch to a less acidic stationary phase like alumina.[7]

    • Flush with a Very Strong Solvent: Try flushing the column with a very polar mixture, such as 5-10% NH₄OH in Methanol, to see if you can recover any material.

Diagram: Troubleshooting Workflow for Column Chromatography

Below is a logical workflow to diagnose and resolve common purification challenges.

ChromatographyTroubleshooting start Start: Crude Product tlc Run TLC in various solvent systems start->tlc rf_check Is Rf of product ~0.2-0.4 and well-separated? tlc->rf_check run_column Run Column with Chosen Eluent rf_check->run_column  Yes   no_sep Problem Identification rf_check->no_sep  No   success Pure Product run_column->success post_column_check post_column_check run_column->post_column_check Problem during run? streaking streaking no_sep->streaking Streaking? low_rf low_rf no_sep->low_rf Rf too low? poor_res poor_res no_sep->poor_res Poor resolution? add_base Add 0.5-2% NEt3 or NH4OH to eluent streaking->add_base Likely basic compound on acidic silica increase_polarity Increase % of polar solvent (e.g., more MeOH in DCM) low_rf->increase_polarity Compound is too polar change_selectivity Try solvent from different selectivity group (e.g., DCM/MeOH instead of Hex/EtOAc) poor_res->change_selectivity Compounds have similar polarity add_base->tlc Re-run TLC increase_polarity->tlc Re-run TLC change_selectivity->tlc Re-run TLC post_column_check->success No no_elution no_elution post_column_check->no_elution Compound not eluting? check_stability Run 2D TLC to check stability on silica no_elution->check_stability Possible decomposition check_stability->success If stable, flush with stronger/basic eluent use_alt_sorbent Use deactivated silica or Alumina check_stability->use_alt_sorbent If unstable

Caption: A decision-making workflow for troubleshooting common issues in column chromatography.

References

  • Kumar, A., Bhagat, K. K., Singh, A. K., Singh, H., Angre, T., Verma, A., Khalilullah, H., Jaremko, M., Emwas, A.-H., & Kumar, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(7), 1229–1261. [Link]

  • El-Naggar, A. M., Ali, O. M., El-Sayed, M. Z., & El-Gamal, K. M. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Scientific Reports, 14(1), 16999. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Department of Chemistry. Retrieved from [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Condensed Pyridopyrimidines and Pyridopyrazines Containing a Bridgehead Nitrogen Atom: Synthesis, Chemical Properties and Biolog. Chemistry, 3(1), 204-245. [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Guisot, N., et al. (2015). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Organic & Biomolecular Chemistry, 13(21), 5955-5969. [Link]

  • Scribd. (n.d.). Solvent Systems for TLC Development. Retrieved from [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? r/chemistry. [Link]

  • Cox, J. M., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4534-4546. [Link]

  • Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 210(2), 372-377. [Link]

  • Lee, J., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • ResearchGate. (n.d.). Seven different solvent systems in TLC. Retrieved from [Link]

  • Hirota, K., et al. (1988). CONVENIENT SYNTHESIS OF PYRID0[4,3-d1PYRIMIDINE-2,4- (lH,3H)-DIONES (5-DEAZAPTERIDINE-2,4-DIONES). Heterocycles, 27(10), 2469. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2015). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry, 9(4), 734-772. [Link]

  • Rieks, M., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H). bioRxiv. [Link]

  • El-Damasy, D. A., et al. (2021). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Scientific Reports, 11(1), 18365. [Link]

  • Hilaris Publisher. (2019, March 25). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. [Link]

  • Al-Obaid, A. M., et al. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 8(1), 243-254. [Link]

  • El-Malah, A. A., et al. (2019). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 24(18), 3290. [Link]20-3049/24/18/3290)

Sources

Troubleshooting

Technical Support Center: Optimizing Cell Permeability of 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one analogs. This guide provides in-depth troubleshooting advice a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and optimization of cell permeability for this important class of compounds. The pyrido[2,3-d]pyrimidine core is a prevalent scaffold in medicinal chemistry, with derivatives showing promise as potent inhibitors of various kinases and potential anticancer agents.[1][2][3][4] However, achieving optimal cellular activity is often contingent on the molecule's ability to efficiently cross the cell membrane. This guide is designed to provide you with the expertise and practical protocols to diagnose and overcome permeability issues in your research.

Understanding the Permeability Challenge

A common hurdle in the development of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one analogs, and indeed many small molecule drug candidates, is the discrepancy between high potency in biochemical (cell-free) assays and diminished activity in cell-based models.[5] This drop-off is frequently attributable to poor cell permeability. The cell membrane acts as a selective barrier, and for a compound to reach its intracellular target, it must possess a specific set of physicochemical properties that favor its passage across this lipid bilayer. Factors such as lipophilicity, size, charge, and the number of hydrogen bond donors and acceptors all play a critical role.[6][7] Furthermore, active efflux by transmembrane transporters can significantly reduce the intracellular concentration of a compound.[8][9]

This guide will walk you through a systematic approach to first identify the root cause of poor permeability and then to implement strategies for its improvement.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise when working to optimize the cell permeability of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one analogs.

Q1: My 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one analog is highly active against its target enzyme in a cell-free assay, but shows significantly lower potency in a cellular assay. What are the likely reasons for this?

A1: A significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability.[5] While your compound can effectively engage its target in an accessible, isolated environment, it may be struggling to cross the cell membrane to reach its site of action within the cell. Other potential contributing factors include compound instability in cell culture media, rapid metabolism by the cells, or active removal from the cell by efflux pumps.[5]

Q2: How can I definitively determine if poor permeability is the primary issue for my compound?

A2: To directly assess cell permeability, two widely accepted in vitro assays are recommended: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[5]

  • PAMPA is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[10][11] It is a valuable tool for initial screening and for understanding the passive diffusion component of permeability.

  • The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[12][13] This assay provides a more comprehensive picture of permeability as it accounts for not only passive diffusion but also active transport processes, including both uptake and efflux.[13]

Q3: My compound shows low permeability in the PAMPA assay. What does this suggest and what are my next steps?

A3: Low permeability in the PAMPA assay strongly indicates that the intrinsic physicochemical properties of your compound are not favorable for passive diffusion across a lipid membrane.[5] This could be due to:

  • Low Lipophilicity: The compound may be too polar to readily partition into the hydrophobic core of the lipid bilayer.

  • High Number of Hydrogen Bond Donors/Acceptors: A large number of these groups can lead to a high desolvation penalty when the molecule moves from the aqueous environment to the lipid membrane.[6]

Your next steps should focus on chemical modifications to optimize these properties. Consider strategies to increase lipophilicity (LogP/LogD) or to mask polar functional groups that are not essential for target engagement.[7] The introduction of intramolecular hydrogen bonds can also "shield" polarity and improve permeability.[6][14][15]

Q4: My compound has moderate to high permeability in the PAMPA assay, but still performs poorly in Caco-2 assays and cellular activity assays. What could be happening?

A4: This scenario suggests that while your compound has the potential for passive diffusion, it may be a substrate for active efflux transporters expressed on the Caco-2 cells.[5] The most common efflux pump is P-glycoprotein (P-gp), also known as MDR1.[8][9] To investigate this, you should perform a bi-directional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and from B to A. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[16]

Q5: How can I confirm that P-glycoprotein (MDR1) is responsible for the efflux of my compound?

A5: To confirm P-gp mediated efflux, you can perform the Caco-2 permeability assay in the presence of a known P-gp inhibitor, such as verapamil.[13][16] If the efflux ratio decreases significantly and the A to B permeability increases in the presence of the inhibitor, it confirms that your compound is a substrate for P-gp.

Q6: What structural modifications can I make to my 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one analog to reduce P-gp efflux?

A6: Reducing P-gp efflux through chemical modification can be challenging. Some strategies that have shown success include:

  • Reducing the number of hydrogen bond acceptors: P-gp substrates often have multiple hydrogen bond acceptors.

  • Modulating lipophilicity: While a certain level of lipophilicity is required for permeability, very high lipophilicity can also favor P-gp recognition.

  • Introducing bulky groups: Strategic placement of bulky substituents can sterically hinder the interaction of the molecule with the P-gp binding site.

  • Altering the overall charge and pKa: P-gp preferentially transports neutral or positively charged molecules.[9]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common permeability issues, complete with experimental workflows and data interpretation.

Issue 1: Low Permeability Detected in Initial Screens

Your 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one analog shows poor activity in cellular assays, and you suspect low permeability.

Workflow for Diagnosing and Addressing Low Passive Permeability:

Caption: Workflow for troubleshooting low passive permeability.

Data Interpretation:

The apparent permeability coefficient (Papp) from the PAMPA assay is a key quantitative measure.

Papp (x 10⁻⁶ cm/s) Permeability Classification Interpretation & Next Steps
< 1.0LowPassive diffusion is likely a major barrier. Focus on optimizing physicochemical properties as outlined in the workflow.[5]
1.0 - 10.0ModeratePassive diffusion is occurring, but may not be optimal. Consider structural modifications if cellular activity is still low.
> 10.0HighPassive diffusion is unlikely to be the primary limiting factor. If cellular activity is still low, investigate other mechanisms such as active efflux.
Issue 2: Discrepancy Between PAMPA and Cell-Based Assay Results

Your analog shows good permeability in the PAMPA assay, but its permeability in Caco-2 cells is low, and cellular activity remains poor.

Workflow for Investigating Active Efflux:

Caption: Workflow for investigating active efflux.

Data Interpretation:

The efflux ratio (ER) from a bi-directional Caco-2 assay is a critical parameter.

Analog Papp (A-B) (x 10⁻⁶ cm/s) Papp (B-A) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation
Analog X (Control) 5.24.80.92No significant efflux observed.
Analog Y 1.512.08.0Strong indication of active efflux.[16]
Analog Y + Verapamil 4.55.01.1Efflux is inhibited by a P-gp inhibitor, confirming it as a P-gp substrate.[16]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing passive permeability.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plate

  • Lipid solution (e.g., 2% (w/v) phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the PAMPA Plate: Carefully apply 5 µL of the lipid solution to the filter of each well of the filter plate. Allow the solvent to evaporate for at least 10 minutes.[5][11]

  • Prepare Solutions:

    • Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%).[17]

    • Fill the wells of the acceptor plate with 300 µL of fresh PBS.

  • Start the Assay:

    • Add 200 µL of the test compound solution to each well of the lipid-coated filter plate (the donor plate).

    • Carefully place the donor plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.[10][17]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).[11]

Data Calculation:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq))

Where:

  • Vd = Volume of the donor well

  • Va = Volume of the acceptor well

  • A = Area of the filter

  • t = Incubation time

  • [C]a = Concentration in the acceptor well

  • [C]eq = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the procedure for assessing permeability across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (for monolayer integrity check)

  • TEER meter (for measuring transepithelial electrical resistance)

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[16]

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each well. Values should be above a predetermined threshold (e.g., >200 Ω·cm²) to ensure monolayer integrity.[16][18]

    • A lucifer yellow permeability assay can also be performed to confirm the integrity of the tight junctions.[11]

  • Prepare for Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Transport Experiment (A to B):

    • Prepare the dosing solution of the test compound in the transport buffer at the desired concentration (e.g., 10 µM).[13]

    • Remove the buffer from the apical (A) side and replace it with the dosing solution.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate for a defined time (e.g., 2 hours) at 37°C with gentle shaking.[13]

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Transport Experiment (B to A):

    • Follow the same procedure as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment. This is crucial for determining the efflux ratio.[13]

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

Data Calculation:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = Rate of appearance of the compound in the receiver compartment

  • A = Surface area of the membrane

  • C₀ = Initial concentration in the donor compartment

The efflux ratio (ER) is then calculated as:

ER = Papp (B to A) / Papp (A to B)

Conclusion

Optimizing the cell permeability of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one analogs is a critical step in translating their potent biochemical activity into effective cellular responses. By systematically evaluating the physicochemical properties and employing a combination of in silico, in vitro, and cell-based assays, researchers can diagnose permeability issues, understand the underlying mechanisms, and rationally design next-generation compounds with improved drug-like properties. This guide provides a framework for this process, empowering you to overcome common challenges and advance your drug discovery programs.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). JRC Big Data Analytics Platform. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. [Link]

  • PAMPA In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • Dahl, G., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

  • Lousa, D., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC. [Link]

  • Neuhoff, S., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. [Link]

  • Patel, K., et al. (2011). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. PMC. [Link]

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. (2025). PMC. [Link]

  • Saunders, G. J., & Yudin, A. (2022). Property-Driven Development of Passively Permeable Macrocyclic Scaffolds Using Heterocycles. ResearchGate. [Link]

  • Scott, J. S., et al. (2022). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]

  • Bojarska, J., et al. (2020). Heterocycles in Medicinal Chemistry. PMC. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). PMC. [Link]

  • Jarrell, J. D., et al. (2004). Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • He, W., et al. (2014). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2017). PMC. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. [Link]

  • MDR1 Drug Efflux Pump Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells. (2021). bioRxiv. [Link]

  • MDR1/P-gp - Transporters. (n.d.). Solvo Biotechnology. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. (2009). PMC. [Link]

  • Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. (2022). PMC. [Link]

  • Canine Mdr1 Knockout MDCK Cells Reliably Estimate Human Small Intestinal Permeability (P eff) and Fraction Absorbed (f a). (2021). PMC. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). Journal of Medicinal Chemistry. [Link]

  • Optimization of a Pyrimidinone Series for Selective Inhibition of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 Activity for the Treatment of Chronic Pain. (2019). PMC. [Link]

  • Isolation of MDCK cells with low expression of mdr1 gene and their use in membrane permeability screening. (2021). Journal of Pharmacological and Toxicological Methods. [Link]

  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. (2016). PubMed. [Link]

  • Prediction of the permeability of drugs through study on quantitative structure-permeability relationship. (2006). PubMed. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. (2021). PMC. [Link]

  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. (2022). PubMed. [Link]

  • Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. (2020). PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Guide to 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one and Quinazolinone Derivatives in Oncology

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of modern oncology, the quest for targeted and effective therapeutics is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern oncology, the quest for targeted and effective therapeutics is paramount. Among the privileged scaffolds in medicinal chemistry, nitrogen-containing heterocycles have consistently yielded promising drug candidates. This guide provides an in-depth, objective comparison of two such scaffolds: the rising 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one and the well-established quinazolinone core. We will delve into their synthesis, mechanisms of action, structure-activity relationships, and clinical significance, supported by experimental data to inform future drug discovery efforts.

I. At a Glance: Structural and Mechanistic Divergence

The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one and quinazolinone scaffolds, while both bicyclic aromatic systems, exhibit distinct structural nuances that translate into different pharmacological profiles. The pyrido[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of nucleic acids, which has led to its exploration as an inhibitor of various kinases and enzymes involved in DNA synthesis.[1] In contrast, the quinazolinone scaffold has a rich history in oncology, most notably as a cornerstone for potent tyrosine kinase inhibitors.[2]

Feature2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-oneQuinazolinone
Core Structure A fusion of a pyridine and a pyrimidine ring.A fusion of a benzene and a pyrimidine ring.
Primary MOA in Oncology Cyclin-Dependent Kinase (CDK) inhibition, Epidermal Growth Factor Receptor (EGFR) inhibition, and Dihydrofolate Reductase (DHFR) inhibition.[1][3][4]Primarily EGFR tyrosine kinase inhibition, but also tubulin polymerization inhibition and Histone Deacetylase (HDAC) inhibition.[5][6]
Prominent Drug Example Palbociclib (Ibrance®) - A CDK4/6 inhibitor for breast cancer.[7][8]Gefitinib (Iressa®), Erlotinib (Tarceva®) - EGFR inhibitors for non-small cell lung cancer.[6][9]

II. The Synthetic Arena: Crafting the Core Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in drug development. Both the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one and quinazolinone cores can be constructed through various established synthetic routes.

Synthesis of 2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

A common approach to the pyrido[2,3-d]pyrimidine core involves the condensation of a substituted 2-aminopyridine with a β-ketoester, followed by cyclization.[10]

General Protocol for the Synthesis of 5,7-Disubstituted-pyrido[2,3-d]pyrimidin-4(3H)-ones: [11]

  • Reaction Setup: To a solution of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol (1 mmol) in glacial acetic acid (10 mL), add the appropriately substituted acetophenone (1.1 mmol).

  • Reflux: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Collect the resulting precipitate by filtration, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (2 x 10 mL). The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[11]

Synthesis of Quinazolinone Derivatives

The synthesis of quinazolinones often starts from anthranilic acid or its derivatives. A widely used method is the reaction of an N-acylanthranilic acid with an amine, followed by cyclization.[12]

General Protocol for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones:

  • N-Acylation: React anthranilic acid with an appropriate acyl chloride in a suitable solvent (e.g., dry benzene) under reflux to form the corresponding N-acylanthranilic acid.[12]

  • Cyclization: Condense the N-acylanthranilic acid derivative with a primary amine in the presence of a dehydrating agent like phosphorus oxychloride in a high-boiling solvent such as toluene under reflux.[12]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into a basic solution (e.g., aqueous sodium bicarbonate) to neutralize the acid. The product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

III. Mechanism of Action: A Tale of Two Kinase Families and Beyond

While both scaffolds have demonstrated efficacy in oncology, their primary mechanisms of action diverge, targeting different key players in cancer cell signaling and proliferation.

2-Phenylpyrido[2,3-d]pyrimidin-4(3H)-one: Masters of the Cell Cycle

The pyrido[2,3-d]pyrimidine scaffold has emerged as a potent inhibitor of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6.[4][13] These kinases are crucial regulators of the G1-S phase transition of the cell cycle. By inhibiting CDK4/6, pyrido[2,3-d]pyrimidine derivatives can induce G1 cell cycle arrest and prevent tumor cell proliferation.[4] Palbociclib (Ibrance®), a landmark drug for HR-positive, HER2-negative breast cancer, is a testament to the clinical success of this mechanism.[7][8]

CDK_Inhibition cluster_0 Normal Cell Cycle Progression Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates G1 Arrest G1 Arrest E2F E2F Rb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Pyrido[2,3-d]pyrimidine Derivative Pyrido[2,3-d]pyrimidine Derivative Pyrido[2,3-d]pyrimidine Derivative->CDK4/6 inhibits

Caption: CDK4/6 Inhibition by Pyrido[2,3-d]pyrimidine Derivatives.

Beyond CDK inhibition, certain pyrido[2,3-d]pyrimidine derivatives have also shown activity as EGFR inhibitors, highlighting the versatility of this scaffold.[3][14]

Quinazolinones: The EGFR Tyrosine Kinase Powerhouse

The quinazolinone scaffold is synonymous with the development of EGFR tyrosine kinase inhibitors (TKIs).[6] Drugs like gefitinib and erlotinib have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[6][9] These compounds competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.[2]

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR binds RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway EGFR->RAS-RAF-MEK-ERK Pathway activates PI3K-Akt Pathway PI3K-Akt Pathway EGFR->PI3K-Akt Pathway activates Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->EGFR inhibits Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis RAS-RAF-MEK-ERK Pathway->Proliferation, Survival, Angiogenesis PI3K-Akt Pathway->Proliferation, Survival, Angiogenesis

Caption: EGFR Inhibition by Quinazolinone Derivatives.

Furthermore, the quinazolinone scaffold has demonstrated a remarkable ability to inhibit other cancer-relevant targets, including tubulin polymerization and histone deacetylases (HDACs), showcasing its therapeutic polypharmacology.[5][15]

IV. Quantitative Comparison: A Data-Driven Perspective

A direct comparison of the cytotoxic and inhibitory activities of these two scaffolds provides valuable insights for drug development. The following tables summarize representative IC50 values from the literature.

Table 1: Anticancer Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineTargetIC50 (µM)Reference
5a HepG-2 (Liver)PDGFRβ, EGFR, CDK4/cyclin D10.3[16]
5a PC-3 (Prostate)PDGFRβ, EGFR, CDK4/cyclin D16.6[16]
8a A-549 (Lung)EGFR16.2[14]
8d PC-3 (Prostate)EGFR7.12[14]
PD-089828 -PDGFr, FGFr, EGFr, c-src1.11, 0.13, 0.45, 0.22[17]
Palbociclib -CDK40.004[4]

Table 2: Anticancer Activity of Representative Quinazolinone Derivatives

CompoundCancer Cell LineTargetIC50 (µM)Reference
Gefitinib A431 (Skin)EGFR-[18]
Erlotinib -EGFR-[6]
Compound 4d MCF-7 (Breast)EGFR0.87[18]
Compound 7c -HER20.008[19]
Compound 7j DU-145 (Prostate)Tubulin Polymerization0.05[15]
Compound 45 HL-60 (Leukemia)-1.2[12]

V. Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Understanding the SAR of both scaffolds is crucial for the rational design of more potent and selective inhibitors.

Pyrido[2,3-d]pyrimidin-4(3H)-one SAR Insights
  • Position 2: Substitution at this position with an amino group linked to an aromatic or heteroaromatic ring is often critical for kinase inhibitory activity, as seen in Palbociclib.[20]

  • Position 5: Introduction of a methyl group at this position has been shown to confer selectivity for CDK4.[13][21]

  • Position 6: Modifications at this position can influence potency and selectivity. For instance, an acetyl group is present in Palbociclib.[20]

  • Position 8: The substituent at this position, often a cycloalkyl group, can impact the overall conformation and binding affinity.[20]

Quinazolinone SAR Insights
  • Position 4: The 4-anilino substitution is a classic pharmacophore for EGFR inhibition, with the aniline moiety fitting into a hydrophobic pocket of the ATP-binding site.[19][22]

  • Positions 6 and 7: Substitution with small, electron-donating groups like methoxy or morpholinoalkoxy moieties generally enhances activity.[22]

  • Position 3: Modifications at this position can modulate the activity and selectivity profile. For example, the introduction of a methyl group has been explored.[18]

  • Position 2: Alterations at this position can lead to inhibitors of other targets, such as tubulin.[15]

VI. Clinical Landscape and Future Perspectives

The clinical success of quinazolinone-based EGFR inhibitors is well-documented, with several drugs approved for the treatment of NSCLC and other cancers.[6] However, the emergence of resistance mutations has driven the development of next-generation inhibitors.

The pyrido[2,3-d]pyrimidine scaffold, while having a shorter clinical history, has made a significant impact with the approval of Palbociclib for breast cancer.[8] This has spurred further interest in this scaffold for the development of inhibitors of other kinases and cellular targets. Several other pyrido[2,3-d]pyrimidine derivatives are currently in clinical trials for various cancers.[23]

A study directly comparing a series of quinazolines and pyrido[2,3-d]pyrimidines revealed that both scaffolds can yield potent cytotoxic agents.[24][25][26] The choice of substituents was found to be a key determinant of activity, with some pyrido[2,3-d]pyrimidine derivatives showing superior or comparable activity to their quinazoline counterparts against certain cancer cell lines.[24]

VII. Conclusion

Both the 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one and quinazolinone scaffolds are privileged structures in oncology drug discovery, each with its own distinct advantages and preferred molecular targets. Quinazolinones have a proven track record as EGFR inhibitors, while pyrido[2,3-d]pyrimidines have demonstrated their prowess as CDK inhibitors. The versatility of both scaffolds allows for the development of inhibitors against a range of other cancer-relevant targets. The choice between these two core structures for a drug discovery program will ultimately depend on the specific target and the desired pharmacological profile. The wealth of SAR data and synthetic methodologies available for both scaffolds provides a solid foundation for the design and development of the next generation of targeted cancer therapeutics.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (2025, February 1). Retrieved from [Link]

  • Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed. (2022, March 21). Retrieved from [Link]

  • Palbociclib | C24H29N7O2 | CID 5330286 - PubChem. (n.d.). Retrieved from [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed. (2023, April 3). Retrieved from [Link]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - Taylor & Francis. (2021, June 2). Retrieved from [Link]

  • Structure activity relationship for synthesised quinazolinone... - ResearchGate. (n.d.). Retrieved from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. (2022, March 14). Retrieved from [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC. (n.d.). Retrieved from [Link]

  • Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment | Journal of Medicinal Chemistry - ACS Publications. (2024, February 22). Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2023, April 3). Retrieved from [Link]

  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure | Journal of Medicinal Chemistry - ACS Publications. (2017, December 11). Retrieved from [Link]

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC. (n.d.). Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (2019, November 16). Retrieved from [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC. (n.d.). Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (n.d.). Retrieved from [Link]

  • WO2018073574A1 - Polymorphic forms of palbociclib - Google Patents. (n.d.).
  • Palbociclib - Wikipedia. (n.d.). Retrieved from [Link]

  • Novel quinazoline and pyrido[2,3-d]pyrimidine derivatives and their hydroselenite salts as antitumoral - Arkivoc. (n.d.). Retrieved from [Link]

  • Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC. (n.d.). Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed. (2000, November 30). Retrieved from [Link]

  • (PDF) Novel quinazoline and pyrido[2,3-d]pyrimidine derivatives and their hydroselenite salts as antitumoral agents - ResearchGate. (n.d.). Retrieved from [Link]

  • Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. (n.d.). Retrieved from [Link]

  • Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4 | Request PDF. (n.d.). Retrieved from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Sulfur and selenium derivatives of quinazoline and pyrido[2,3-d]pyrimidine: synthesis and study of their potential cytotoxic activity in vitro - PubMed. (2012, January 15). Retrieved from [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines - JOCPR. (n.d.). Retrieved from [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. (2025, September 30). Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed. (2022, October 5). Retrieved from [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed. (2005, April 7). Retrieved from [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER. (2022, October 13). Retrieved from [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. (n.d.). Retrieved from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) ionization technique is not merely a matter of preference; it is a strategic decision dictated by the physicochemical properties of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) ionization technique is not merely a matter of preference; it is a strategic decision dictated by the physicochemical properties of the analyte. The 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one scaffold (Exact Mass: 223.0746 Da) is a privileged pharmacophore frequently utilized in the development of kinase inhibitors[1].

When elucidating the structure of this fused bicyclic system, researchers must choose between soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques like Electron Impact (EI). This guide objectively compares the performance, fragmentation logic, and experimental workflows of ESI-HRMS/MS versus GC-EI-MS for the structural profiling of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.

Mechanistic Causality: The Fragmentation Logic of Pyrido-Pyrimidinones

Understanding the fragmentation of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one requires analyzing the structural rigidity and electronic distribution of the molecule. The fragmentation is not random; it is a highly reproducible cascade driven by the stability of the resulting neutral losses and product ions.

  • Retro-Diels-Alder (RDA) Cleavage: The pyrimidin-4(3H)-one ring is highly susceptible to RDA cleavage under collisional activation. This pathway typically results in the neutral loss of benzonitrile (PhCN, -103 Da), yielding a highly stable pyrido-isocyanate fragment[2]. The causality here is thermodynamic: the formation of a conjugated, stable neutral molecule (benzonitrile) lowers the activation energy required for ring opening.

  • Carbon Monoxide (CO) Extrusion: The presence of the lactam carbonyl drives the neutral loss of CO (-28 Da). This contraction often leads to a five-membered heterocyclic intermediate, which subsequently loses HCN (-27 Da) to further stabilize the charge[3].

  • Radical-Driven Cleavages (EI specific): Under 70 eV Electron Impact, the odd-electron molecular ion [M]+∙ undergoes radical-site initiated cleavages. This allows for the direct loss of a phenyl radical ( ∙C6​H5​ , -77 Da), a pathway that is thermodynamically restricted and largely absent in the even-electron [M+H]+ spectra generated by ESI[4].

Technology Comparison: ESI-HRMS/MS vs. GC-EI-MS

While ESI-HRMS/MS excels at determining the exact molecular formula through intact precursor preservation, GC-EI-MS provides a highly reproducible, library-searchable fingerprint based on radical chemistry.

Quantitative Fragmentation Data Comparison

Note: Theoretical exact masses are provided for ESI (even-electron) and EI (odd-electron) species.

Fragment DescriptionESI-MS/MS (m/z)EI-MS (m/z)Relative Abundance (ESI)Relative Abundance (EI)Mechanistic Origin
Intact Molecular Ion 224.0818 [M+H]+ 223.0746 [M]+∙ 100% (Base Peak)85%Protonation (Soft) vs. Electron Ejection (Hard)
Retro-Diels-Alder (RDA) 121.0396120.032480%100% (Base Peak)Cleavage of pyrimidinone; loss of PhCN (-103 Da)
Loss of Carbon Monoxide 196.0869195.079745%60%Extrusion of CO (-28 Da) from the lactam ring
Loss of CO + HCN 169.0760168.069130%25%Sequential neutral losses driving ring contraction
Phenyl Radical Loss N/A146.0351< 5%40%Radical-driven cleavage of ∙C6​H5​ (-77 Da)

Visualizing the Analytical Workflows and Pathways

To accurately profile this compound, the analytical workflow must be tailored to the ionization method.

MS_Workflow cluster_ESI Soft Ionization Workflow (ESI-HRMS) cluster_EI Hard Ionization Workflow (GC-EI-MS) Sample 2-phenylpyrido[2,3-d] pyrimidin-4(3H)-one Sample LC UHPLC Separation (C18 Column) Sample->LC GC GC Separation (Capillary Column) Sample->GC ESI ESI(+) Source [M+H]+ Generation LC->ESI HRMS Orbitrap / Q-TOF Exact Mass & CID ESI->HRMS EI EI Source (70 eV) [M]+• Generation GC->EI Quad Quadrupole MS Nominal Mass EI->Quad

Comparative analytical workflows: LC-ESI-HRMS/MS vs. GC-EI-MS for structural elucidation.

Fragmentation M_H Precursor Ion [M+H]+ m/z 224.0818 F1 [M+H - CO]+ m/z 196.0869 (Carbonyl Cleavage) M_H->F1 Neutral Loss of CO (-28 Da) F2 [M+H - PhCN]+ m/z 121.0396 (Retro-Diels-Alder) M_H->F2 RDA Cleavage Loss of PhCN (-103 Da) F4 [PhCN + H]+ m/z 104.0500 (Benzonitrile Cation) M_H->F4 RDA Cleavage Charge Retention on PhCN F3 [M+H - CO - HCN]+ m/z 169.0760 (Ring Contraction) F1->F3 Neutral Loss of HCN (-27 Da)

Primary ESI-CID-MS/MS fragmentation pathways of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every data point must be cross-verified through internal calibration to prevent false-positive structural assignments.

Protocol A: LC-ESI-HRMS/MS (High-Resolution Tandem Mass Spectrometry)

Objective: Determine the exact mass and charge-directed fragmentation of the even-electron [M+H]+ ion[1].

  • Sample Preparation & Internal Calibration: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 µg/mL.

    • Self-Validation Check: Spike the sample with Leucine Enkephalin (m/z 556.2771) as a continuous background lock-mass. This ensures mass accuracy remains < 3 ppm throughout the acquisition, validating the elemental composition of all generated fragments.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) to separate the analyte from isobaric impurities.

  • Ionization & Acquisition: Operate the Orbitrap or Q-TOF in positive ESI mode. Set the capillary voltage to 3.0 kV. Acquire MS1 data at 70,000 FWHM resolution. Trigger Data-Dependent Acquisition (DDA) MS/MS using Higher-energy Collisional Dissociation (HCD) at stepped normalized collision energies (NCE) of 20, 40, and 60 eV to capture both fragile (CO loss) and stable (RDA) fragments.

  • Data Processing: Extract the [M+H]+ ion at m/z 224.0818.

    • Self-Validation Check: Compare the experimental isotopic distribution (M+1, M+2) against the theoretical model for C13​H10​N3​O+ . A match score >95% confirms the absence of co-eluting interferences.

Protocol B: GC-EI-MS (Electron Impact Mass Spectrometry)

Objective: Generate a highly reproducible, library-searchable fingerprint of the odd-electron [M]+∙ radical cation[2].

  • Sample Preparation: Because 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one is a stable, uncharged heterocycle, derivatization is not strictly required. Dissolve the sample in a volatile, non-protic solvent (e.g., Dichloromethane).

  • Gas Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C to 300°C at a ramp rate of 15°C/min.

  • Hard Ionization: Maintain the EI source at 250°C with an electron energy of exactly 70 eV.

    • Self-Validation Check: Run a Perfluorotributylamine (PFTBA) tuning standard prior to acquisition to verify the relative abundance ratios of m/z 69, 219, and 502. This ensures the fragmentation energy is standardized and the resulting spectra will match established EI libraries[4].

  • Data Acquisition: Scan from m/z 50 to 400. Identify the radical cation base peak at m/z 120 (RDA product) and the intact molecular ion at m/z 223.

Conclusion

For the structural elucidation of 2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one, ESI-HRMS/MS and GC-EI-MS offer complementary insights. ESI-HRMS/MS is the superior choice for confirming the exact molecular formula and mapping charge-directed pathways (like sequential CO and HCN losses). Conversely, GC-EI-MS forces the molecule into an odd-electron state, revealing radical-driven cleavages (such as phenyl radical loss) and providing a highly reproducible fingerprint dominated by the Retro-Diels-Alder base peak. Employing both techniques sequentially provides an unambiguous, self-validating profile of this critical pharmacophore.

References

  • Scientific & Academic Publishing. "Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives". SAPUB. URL:[Link]

  • ResearchGate. "The mass spectra of pyrimidine measured in coincidence with resonant Auger electrons". ResearchGate. URL:[Link]

  • Chemguide. "Mass Spectra - Fragmentation Patterns". Chemguide. URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.